Disulfo-ICG amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H62N4Na2O10S3 |
|---|---|
Molecular Weight |
1033.2 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C51H64N4O10S3.2Na/c1-50(2)45(54(32-16-10-13-21-47(56)53-31-15-9-8-14-30-52)43-28-22-37-35-39(67(60,61)62)24-26-41(37)48(43)50)19-11-6-5-7-12-20-46-51(3,4)49-42-27-25-40(68(63,64)65)36-38(42)23-29-44(49)55(46)33-17-18-34-66(57,58)59;;/h5-7,11-12,19-20,22-29,35-36H,8-10,13-18,21,30-34,52H2,1-4H3,(H3-,53,56,57,58,59,60,61,62,63,64,65);;/q;2*+1/p-2 |
InChI Key |
DSWJUFGESWKFBW-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Disulfo-Indocyanine Green (ICG) Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant advantages for biological imaging and diagnostics.
Core Chemical Structure and Identification
Disulfo-ICG amine, a derivative of Indocyanine Green (ICG), is a water-soluble fluorescent dye specifically engineered for enhanced performance in biological applications. Its chemical structure is characterized by a polymethine chain linking two benzindole rings, with the key additions of two sulfonate groups and a primary amine functional group.
The IUPAC name for this compound is disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate.[1]
The presence of the primary amine provides a reactive site for covalent conjugation to biomolecules, such as antibodies and proteins, a feature lacking in the parent ICG compound. The additional sulfonate groups significantly improve its aqueous solubility and reduce aggregation, a common issue with cyanine dyes.
Below is a diagram of the chemical structure of this compound.
Chemical Structure of this compound
Physicochemical and Fluorescent Properties
This compound exhibits several key improvements over the parent ICG molecule, making it a superior choice for many research and development applications. These enhancements are summarized in the tables below.
Comparative Properties: this compound vs. ICG
| Property | Indocyanine Green (ICG) | This compound | Improvement |
| Quantum Yield (Φ) | 0.016 | 0.028 | 75% |
| Molar Extinction (ε) | 220,000 M⁻¹cm⁻¹ | 225,000 M⁻¹cm⁻¹ | 2.3% |
| Plasma Stability (t₁/₂) | 2.8 hours | 4.1 hours | 46% |
| Aqueous Solubility | 1 mg/mL | 10 mg/mL | 10x |
| Conjugation Efficiency | N/A | 92% | - |
Data sourced from Smolecule.[1]
Detailed Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₅₁H₆₂N₄Na₂O₁₀S₃ | [1] |
| Molecular Weight | 1033.23 g/mol | [1][2] |
| Excitation Maximum (λex) | ~789 nm | (for ICG amine) |
| Emission Maximum (λem) | ~814 nm | (for ICG amine) |
| Solubility | ||
| Water | 10 mg/mL | |
| DMSO | Soluble | |
| Ethanol | Moderately soluble | |
| Dichloromethane | Poorly soluble | |
| Chloroform | Poorly soluble | |
| Hexane | Insoluble | |
| logP (Octanol-Water) | -3.2 |
Experimental Protocols
The primary utility of the amine functional group on Disulfo-ICG is for bioconjugation, typically to proteins such as antibodies. Below is a general protocol for the conjugation of this compound to a target protein.
Protocol: Antibody Conjugation with this compound
This protocol is adapted from general procedures for amine-reactive dyes and may require optimization for specific antibodies and applications.
Materials:
-
This compound
-
Target antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Preparation of Protein Solution:
-
Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine, and other interfering substances such as sodium azide. If necessary, dialyze the antibody against PBS.
-
Adjust the protein concentration to >2 mg/mL.
-
For the reaction, adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.
-
-
Preparation of Dye Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
This stock solution should be prepared fresh and used promptly.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is recommended.
-
Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with continuous mixing.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Substitution (DOS), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of the dye (~785 nm).
-
The following diagram illustrates the general workflow for antibody conjugation.
Workflow for Antibody Conjugation
Applications in Research and Drug Development
The enhanced properties of this compound make it a valuable tool in various research and development areas:
-
In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue penetration, making it ideal for small animal imaging to track the biodistribution of labeled molecules.
-
Fluorescence-Guided Surgery: The strong fluorescence signal can be used to illuminate tumors or other tissues of interest during surgical procedures.
-
Antibody-Drug Conjugates (ADCs): The amine functionality allows for its incorporation into ADC constructs as a fluorescent reporter to study their localization and trafficking.
-
Flow Cytometry and Microscopy: Labeled antibodies can be used to identify and quantify specific cell populations or visualize cellular structures.
-
Diagnostic Assays: The high sensitivity and low background fluorescence in the NIR region can improve the performance of various diagnostic assays.
Logical Relationships in Bioconjugation
The success of a bioconjugation experiment with this compound depends on several key factors and their interplay. The following diagram illustrates these logical relationships.
Key Factors for Successful Bioconjugation
References
An In-depth Technical Guide to the Synthesis and Purification of Disulfo-ICG Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent probe with significant potential in biomedical imaging and diagnostics. Due to the limited availability of a direct, published synthesis protocol for Disulfo-ICG amine, this document outlines a proposed synthetic pathway based on established cyanine dye chemistry. The methodologies and data presented are compiled from analogous syntheses of related ICG derivatives and are intended to serve as a detailed reference for researchers in the field.
Data Presentation
The following tables summarize key quantitative data for the proposed synthesis and characterization of this compound. These values are representative and may require optimization for specific laboratory conditions.
Table 1: Proposed Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Synthesis of Sulfonated Indolenine Precursor | 4-hydrazinobenzenesulfonic acid, 3-methyl-2-butanone | Acetic Acid | Reflux | 3 | ~60-70 |
| 2 | Quaternization with Amino-functionalized Alkylating Agent | Sulfonated indolenine, Protected amino-alkyl halide | Dichloromethane | Reflux | 12 | ~50-60 |
| 3 | Condensation to form this compound Core | Quaternized indolenine, Malonaldehyde dianilide equivalent | Acetic Anhydride, Pyridine | 120 | 0.5 | ~30-40 |
| 4 | Deprotection of the Amine Group | Disulfo-ICG with protected amine | Trifluoroacetic acid | Dichloromethane | 25 | 2-4 |
Table 2: Purification and Characterization Parameters
| Parameter | Method/Technique | Details | Expected Results |
| Purification | |||
| Primary Purification | Silica Gel Chromatography | Gradient elution (e.g., Dichloromethane/Methanol) | Removal of unreacted starting materials |
| Final Purification | Reverse-Phase HPLC | C18 column, Acetonitrile/Water with 0.1% TFA gradient | Purity >95% |
| Characterization | |||
| Molecular Weight | Mass Spectrometry (ESI-MS) | Positive or negative ion mode | [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula |
| Structural Confirmation | ¹H NMR Spectroscopy | DMSO-d₆ or CD₃OD | Characteristic peaks for aromatic, vinyl, and alkyl protons |
| Purity Analysis | Analytical HPLC-UV/Vis | C18 column, monitoring at ~780 nm | Single major peak |
| Optical Properties | UV-Vis Spectroscopy | PBS (pH 7.4) | λmax (abs) ~780 nm |
| Fluorescence Spectroscopy | PBS (pH 7.4) | λmax (em) ~810 nm |
Experimental Protocols
The following protocols describe the proposed methodologies for the key steps in the synthesis and purification of this compound.
Synthesis of Sulfonated Indolenine Precursor
This procedure is adapted from the Fischer indole synthesis.
-
Combine 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in glacial acetic acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the sulfonated indolenine precursor.
Quaternization with a Protected Amino-Alkyl Halide
-
Dissolve the sulfonated indolenine precursor in dichloromethane.
-
Add a protected amino-alkyl halide (e.g., N-(6-bromohexyl)phthalimide).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude quaternized salt can be used in the next step without further purification.
Condensation to form the Disulfo-ICG Core
-
Dissolve the quaternized indolenine salt in a mixture of acetic anhydride and pyridine.
-
Add a suitable polymethine chain source, such as malonaldehyde bis(phenylimine) hydrochloride.
-
Heat the reaction mixture at 120°C for 30 minutes.
-
Cool the reaction to room temperature and precipitate the crude dye by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
Deprotection of the Amine Group
-
Dissolve the protected this compound in dichloromethane.
-
Add trifluoroacetic acid and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
Purification of this compound
-
Initial Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Final Purification by HPLC:
-
Dissolve the partially purified dye in a minimal amount of the mobile phase.
-
Inject the solution onto a preparative reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the pure product.
-
Lyophilize the collected fractions to obtain the final product as a dark green solid.[1]
-
Mandatory Visualization
The following diagrams illustrate the proposed synthesis and purification workflows.
Caption: Proposed synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
Disulfo-ICG Amine: A Technical Guide to Fluorescence Spectrum and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its fluorescence spectrum, quantum yield, and the experimental protocols necessary to characterize these properties.
Core Photophysical Properties
Disulfo-ICG amine is a derivative of Indocyanine Green (ICG), engineered to enhance water solubility and provide a reactive primary amine group for covalent conjugation to biomolecules. These modifications are crucial for its use in aqueous biological environments and for targeted imaging applications. The additional sulfonate groups also help to reduce the propensity for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[1]
The fluorescence of this compound lies within the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deeper tissue penetration of excitation and emission light, making it an ideal probe for in vivo imaging.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its parent compound, ICG, for comparative purposes. It is important to note that photophysical properties such as quantum yield are highly dependent on the solvent environment.[2]
Table 1: Spectroscopic Properties of this compound and ICG
| Property | This compound | Indocyanine Green (ICG) | Reference |
| Excitation Maximum (λex) | ~780 - 790 nm | ~780 - 789 nm | [3][4] |
| Emission Maximum (λem) | ~810 - 820 nm | ~813 - 820 nm | [3] |
| Molar Extinction Coefficient (ε) | 225,000 M⁻¹cm⁻¹ | ~200,000 - 230,000 M⁻¹cm⁻¹ | |
| Stokes Shift | ~30 - 40 nm | ~24 - 30 nm |
Table 2: Fluorescence Quantum Yield (Φf) in Various Solvents
| Fluorophore | Solvent | Quantum Yield (Φf) | Reference |
| This compound derivative | Not Specified | 0.028 | |
| Indocyanine Green (ICG) | Water | ~0.012 - 0.05 | |
| Indocyanine Green (ICG) | Ethanol | ~0.13 - 0.22 | |
| Indocyanine Green (ICG) | DMSO | ~0.13 - 0.42 |
Experimental Protocols
Accurate determination of the fluorescence quantum yield and the application of this compound in bioconjugation require precise experimental procedures.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The relative method is most commonly used to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
I. Required Equipment:
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
II. Selection of a Suitable Standard:
-
Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For the NIR region, a well-characterized dye like ICG in a specific solvent (e.g., DMSO with a known Φf of 0.13) can be used.
-
The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
III. Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound and the standard dye in the same high-purity solvent.
-
The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the full absorbance spectrum to identify the absorption maximum.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
-
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.
-
-
Protocol 2: Antibody Conjugation with this compound
The primary amine group on this compound allows for its covalent attachment to biomolecules, such as antibodies, through the formation of a stable amide bond with carboxylic acid groups. This is typically achieved using carbodiimide chemistry (EDC/NHS).
I. Required Materials:
-
This compound
-
Antibody or protein to be labeled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., Sephadex G-25)
II. Procedure:
-
Activation of Antibody:
-
Dissolve the antibody in the reaction buffer.
-
Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic acid groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the reaction buffer.
-
Add the this compound solution to the activated antibody solution. The molar ratio of dye to protein can be optimized to achieve the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The first colored fraction will contain the labeled antibody.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~780 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Purity: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of the dye to the antibody and to check for any aggregation.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Disulfo-ICG Amine: A Technical Guide to Water Solubility and Biocompatibility for Researchers and Drug Development Professionals
Introduction
Disulfo-Indocyanine Green (ICG) amine is a functionalized near-infrared (NIR) fluorescent dye that holds significant promise for a range of biomedical applications, including high-resolution in vivo imaging, targeted drug delivery, and photothermal therapy. Its chemical structure, featuring two sulfonate groups, is specifically engineered to overcome the solubility limitations of its parent compound, indocyanine green (ICG), while the primary amine group provides a reactive handle for conjugation to biomolecules. This technical guide provides an in-depth analysis of the water solubility and biocompatibility of Disulfo-ICG amine, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Water Solubility
The inclusion of two sulfonate (SO₃⁻) groups in the this compound structure dramatically enhances its aqueous solubility compared to non-sulfonated ICG derivatives.[1][2] This improved water solubility is a critical attribute for biological applications, as it facilitates formulation in physiological buffers and reduces the need for organic co-solvents that can introduce toxicity.[1]
Quantitative Solubility Data
The approximate solubility of this compound in various solvents is summarized in the table below.
| Solvent System | Solubility Assessment | Approximate Solubility (mg/mL) | Notes |
| Water | Highly soluble | >10 | Enhanced by the presence of two sulfonate groups.[2] |
| Dimethyl sulfoxide (DMSO) | Highly soluble | >20 | Aprotic polar organic solvent. |
| Dimethylformamide (DMF) | Highly soluble | >15 | Aprotic polar organic solvent. |
| Methanol | Moderately soluble | 5-10 | Polar protic solvent. |
| Ethanol | Moderately soluble | 3-8 | Polar protic solvent. |
| Dichloromethane | Poorly soluble | <1 | Limited by the hydrophilic nature of the molecule. |
| Chloroform | Poorly soluble | <1 | Limited by the hydrophilic nature of the molecule. |
| Hexane | Insoluble | <0.1 | Nonpolar solvent. |
Biocompatibility Profile
The biocompatibility of this compound is a key consideration for its use in preclinical and clinical research. While the parent molecule, ICG, is an FDA-approved diagnostic agent, its derivatives' biocompatibility must be thoroughly evaluated.[3] Generally, ICG-amine derivatives are considered to have good biocompatibility with minimal toxicity to most organisms. However, studies on ICG have demonstrated that its cytotoxicity is dose- and time-dependent, particularly in sensitive cell types like retinal pigment epithelium (RPE) cells.
In Vitro Cytotoxicity
While specific IC50 values for this compound across a range of cell lines are not widely available in the public domain, the cytotoxicity of the parent ICG molecule has been investigated. These studies provide a baseline for understanding the potential toxicological profile of its derivatives.
| Cell Line | Assay | Concentration | Exposure Time | Results |
| Retinal Pigment Epithelium (RPE) | Mitochondrial Dehydrogenase Assay | 5.0 mg/mL | 3 minutes | 26.1% cell survival |
| Retinal Pigment Epithelium (RPE) | Mitochondrial Dehydrogenase Assay | 0.5 mg/mL | 3 minutes | 92.8% cell survival |
| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 5 mg/mL | ≤ 5 minutes | No significant decrease in dehydrogenase activity |
| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 5 mg/mL | 10 minutes | Decreased mitochondrial dehydrogenase activity and some necrosis |
| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 1 mg/mL | 20 minutes | Decreased mitochondrial dehydrogenase activity and some necrosis |
| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 0.01 mg/mL | 3 hours | Decreased mitochondrial dehydrogenase activity and some necrosis |
These data suggest that while short-term exposure to ICG at lower concentrations may be well-tolerated, prolonged exposure or higher concentrations can lead to cytotoxicity. It is imperative that researchers conduct their own dose-response studies on their specific cell lines of interest to determine the safe working concentrations for this compound.
Experimental Protocols
General Protocol for Bioconjugation of this compound to Proteins
The primary amine group on this compound allows for its covalent attachment to carboxyl groups on proteins using carbodiimide chemistry (e.g., EDC/NHS).
Materials:
-
This compound
-
Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance of this compound (around 780 nm).
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the dye solution. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biocompatibility and potential therapeutic effects of this compound are intrinsically linked to its interactions with cellular signaling pathways.
Cellular Uptake
The cellular uptake of ICG and its derivatives is a complex process that can involve multiple mechanisms. In cancer cells, clathrin-mediated endocytosis has been identified as a significant pathway for ICG internalization.
Caption: Clathrin-mediated endocytosis of this compound.
Apoptosis Induction
Upon exposure to near-infrared light, ICG can generate reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Ferroptosis Induction
In addition to apoptosis, ICG-mediated ROS production can also induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4).
Caption: Role of this compound in inducing ferroptosis via GPX4 inhibition.
Conclusion
This compound represents a significant advancement in the field of near-infrared fluorescent probes. Its enhanced water solubility and good biocompatibility profile make it a versatile tool for a wide array of biomedical research and drug development applications. The provided quantitative data, experimental protocols, and insights into its cellular mechanisms of action are intended to serve as a valuable resource for scientists working to harness the full potential of this promising molecule. As with any novel compound, thorough characterization and validation within the specific experimental context are crucial for obtaining reliable and reproducible results.
References
A Technical Comparison of Disulfo-ICG Amine and Indocyanine Green (ICG) for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, experimental applications, and comparative performance of two near-infrared fluorophores.
This technical guide provides a comprehensive comparison of Disulfo-ICG amine and the widely used Indocyanine Green (ICG). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent probes for imaging and diagnostic applications. Herein, we present a detailed examination of their core properties, experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.
Core Properties: A Quantitative Comparison
Indocyanine Green (ICG) is a well-established near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1] this compound is a derivative of ICG designed to offer improved characteristics for bioconjugation and in vivo applications. The following tables summarize the key quantitative data for both compounds, facilitating a direct comparison of their physicochemical and spectral properties.
Table 1: Physicochemical Properties
| Property | Indocyanine Green (ICG) | This compound | Source(s) |
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | C₅₁H₆₂N₄Na₂O₁₀S₃ | [2][3] |
| Molecular Weight | 774.96 g/mol | 1033.2 g/mol | [2][4] |
| Aqueous Solubility | Soluble in water and methanol | High (water-soluble) | |
| Plasma Stability (t½) | ~150-180 seconds | 4.1 hours |
Table 2: Spectral and Performance Properties
| Property | Indocyanine Green (ICG) | This compound | Source(s) |
| Peak Absorption (λabs) | ~780-805 nm (solvent dependent) | ~780 nm | |
| Peak Emission (λem) | ~810-830 nm (solvent dependent) | Not specified in peer-reviewed literature | |
| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M⁻¹cm⁻¹ | 225,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.01-0.03 in aqueous solutions | 0.028 | |
| Tissue Penetration Depth | 5-10 mm | 8-12 mm | |
| Conjugation Efficiency | N/A (requires activation) | 92% |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent dyes. Below are representative protocols for key experiments.
Antibody Conjugation Protocol (Amine-Reactive Dyes)
This protocol is a general guideline for the conjugation of amine-reactive dyes like this compound to antibodies. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound or amine-reactive ICG derivative (e.g., ICG-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Antibody Solution:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the dye.
-
-
Prepare Dye Solution:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (around 780 nm). The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).
-
-
In Vivo Fluorescence Imaging Protocol
This protocol provides a general workflow for in vivo imaging using ICG or its derivatives in a murine tumor model.
Materials:
-
Tumor-bearing mouse model
-
ICG or this compound solution (sterile, for injection)
-
In vivo fluorescence imaging system with appropriate excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Maintain the animal's body temperature using a heating pad.
-
-
Dye Administration:
-
Administer a sterile solution of ICG or this compound intravenously via the tail vein. The optimal dose and timing will depend on the specific application and should be determined empirically. A common dose for ICG is in the range of 1-5 mg/kg.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the dye. The imaging parameters (excitation/emission wavelengths, exposure time, etc.) should be optimized for the specific dye and instrument. For ICG, excitation is typically around 740-780 nm and emission is captured above 800 nm.
-
-
Data Analysis:
-
Analyze the acquired images to quantify the fluorescence intensity in the tumor and other organs of interest.
-
Calculate the tumor-to-background ratio to assess the specificity of dye accumulation.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of these fluorescent dyes.
Enhanced Permeability and Retention (EPR) Effect and ICG Uptake
A key mechanism for the accumulation of ICG in tumors is the Enhanced Permeability and Retention (EPR) effect. This diagram illustrates the passive targeting of tumors by ICG.
Experimental Workflow for Antibody-Dye Conjugation
This diagram outlines the key steps involved in the conjugation of an amine-reactive dye to an antibody.
In Vivo Imaging Experimental Workflow
This diagram illustrates the general procedure for conducting in vivo fluorescence imaging experiments.
Conclusion
This compound presents several potential advantages over traditional ICG, most notably its enhanced aqueous solubility, improved plasma stability, and the presence of a reactive amine group for direct conjugation to biomolecules. These features may lead to improved performance in in vivo imaging and targeted drug delivery applications. However, it is important to note that much of the currently available quantitative data for this compound originates from commercial suppliers and would benefit from further validation in peer-reviewed studies. ICG remains a robust and well-characterized tool for a wide range of preclinical and clinical applications. The choice between these two fluorophores will ultimately depend on the specific requirements of the research or drug development project, including the need for bioconjugation, desired pharmacokinetic profile, and the imaging instrumentation available. This guide provides the foundational information to aid in making an informed decision.
References
In-Depth Technical Guide to Near-Infrared (NIR) Properties of Disulfo-ICG Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) properties, synthesis, and application of Disulfo-Indocyanine Green (ICG) amine conjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, fluorescence imaging, and targeted drug delivery.
Introduction to Disulfo-ICG Amine
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its strong absorption and emission in the NIR window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging. However, native ICG suffers from several limitations, including poor aqueous stability, concentration-dependent aggregation, and a lack of functional groups for covalent conjugation to biomolecules.
This compound is a derivative of ICG designed to overcome these limitations. The introduction of two sulfonate groups enhances its water solubility and reduces aggregation. The primary amine group provides a reactive handle for covalent attachment to a wide range of biomolecules, such as antibodies, peptides, and nanoparticles, enabling the development of targeted NIR imaging probes and therapeutic agents.
Quantitative Near-Infrared (NIR) Properties
The photophysical properties of this compound conjugates are crucial for their performance in imaging and therapeutic applications. While the exact properties can vary depending on the conjugated biomolecule and the degree of labeling, the following tables summarize typical quantitative data for this compound and its conjugates.
| Property | This compound (Free Dye) | This compound-Antibody Conjugate | This compound-Peptide (cRGD) Conjugate | Reference(s) |
| Absorption Maximum (λmax, abs) | ~780 nm | ~785-800 nm | ~790 nm | [1] |
| Emission Maximum (λmax, em) | ~810 nm | ~815-830 nm | ~820 nm | [1] |
| Molar Extinction Coefficient (ε) | ~225,000 M-1cm-1 | ~200,000 - 230,000 M-1cm-1 | Not Reported | [1] |
| Quantum Yield (Φ) | ~0.028 | Increased upon conjugation | Not Reported | [1] |
| Property | Value / Observation | Reference(s) |
| Plasma Stability (t1/2) | 4.1 hours | [1] |
| Aqueous Solubility | 10 mg/mL | |
| Conjugation Efficiency | 92% (typical) | |
| Photostability | Generally more stable than unconjugated ICG, but can be susceptible to photobleaching under intense irradiation. | |
| Chemical Stability | Stable in biological buffers; storage at -20°C or -80°C is recommended for long-term stability of conjugates. |
Experimental Protocols
General Protocol for Conjugation of this compound to Proteins (e.g., Antibodies) via NHS Ester Chemistry
This protocol describes the conjugation of a carboxylated protein to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein (e.g., antibody) with available carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Warm EDC and NHS (or Sulfo-NHS) to room temperature.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer or DMSO.
-
Add the this compound solution to the activated protein solution. A molar ratio of 5-20 moles of dye to 1 mole of protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein conjugate.
-
-
Characterization of the Conjugate:
-
Degree of Substitution (DOS): Determine the molar ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye (~785 nm). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye * CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_dye / ε_dye
-
DOS = Dye Concentration / Protein Concentration
-
Where A₂₈₀ and A_dye are the absorbances at 280 nm and the dye's λmax, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
-
Purity: Analyze the purity of the conjugate by SDS-PAGE and/or HPLC.
-
Functional Activity: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after conjugation.
-
Signaling Pathways and Experimental Workflows
This compound conjugates are powerful tools for visualizing and targeting specific biological pathways. Below are examples of their application and the corresponding experimental workflows and signaling pathways represented in Graphviz DOT language.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Preparation and Application
This workflow illustrates the general steps involved in creating a this compound labeled antibody for targeted cancer cell imaging and potential therapy.
Caption: General workflow for the synthesis, purification, and application of this compound-antibody conjugates.
Signaling Pathway: Cellular Uptake of ICG Conjugates via Endocytosis
ICG and its conjugates are often internalized by cells through endocytic pathways. For cancer cells, this can be enhanced due to the leaky vasculature and high metabolic activity of tumors (the Enhanced Permeability and Retention - EPR effect). Clathrin-mediated endocytosis is one of the key mechanisms for the cellular uptake of ICG conjugates.
Caption: Simplified diagram of clathrin-mediated endocytosis of this compound conjugates.
Signaling Pathway: Integrin Targeting with cRGD-Disulfo-ICG Amine Conjugate
Cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides are known to target integrin αvβ3, which is overexpressed on many tumor cells and angiogenic endothelial cells. Conjugating this compound to cRGD peptides allows for targeted imaging of tumors and their associated neovasculature. Upon binding, the conjugate can be internalized, leading to signal accumulation within the target cells.
Caption: Targeted binding and potential downstream signaling of a cRGD-Disulfo-ICG amine conjugate.
Conclusion
This compound represents a significant advancement over native ICG for the development of targeted NIR probes. Its enhanced aqueous solubility, reduced aggregation, and versatile conjugation chemistry make it an invaluable tool for researchers in drug development and molecular imaging. The ability to covalently link this compound to a variety of biomolecules opens up a wide range of possibilities for creating highly specific and sensitive probes for diagnosing and treating diseases. This guide provides a foundational understanding of the properties and applications of this compound conjugates, and it is anticipated that further research will continue to expand their utility in medicine and biology.
References
Disulfo-ICG Amine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Disulfo-Indocyanine Green (ICG) amine. Understanding the physicochemical stability of this fluorescent dye is critical for its effective application in research, diagnostics, and therapeutic development. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides recommendations for optimal storage to ensure the integrity and performance of Disulfo-ICG amine.
Core Stability Profile and Storage Recommendations
This compound, a derivative of Indocyanine Green, is a water-soluble near-infrared (NIR) fluorescent dye. Its stability is influenced by several factors, including temperature, light, pH, and the solvent used for reconstitution. The following tables summarize the recommended storage conditions and stability profiles based on available data for ICG and its derivatives.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light and Moisture Protection | Shipping |
| Solid (Lyophilized Powder) | -20°C[1] | Keep away from direct sunlight and moisture[1] | Ambient temperature or with blue ice[1] |
| Reconstituted Solution (in DMSO) | ≤ -15°C[2] | Protect from light and moisture[2] | N/A |
| Protein Conjugates | 4°C (short-term, < 2 months) or ≤ -60°C (long-term) | Protect from light | N/A |
Table 2: Stability of ICG Derivatives in Solution
| Solvent | Concentration | Storage Condition | Stability Duration | Key Findings |
| DMSO | 10-20 mM | ≤ -15°C, protected from light and moisture | Less than two weeks | Extended storage may reduce dye activity. Avoid freeze-thaw cycles. |
| Aqueous Solution | 1.0 mM | Room Temperature | Significant degradation observed | Self-aggregation in water promotes photochemical oxidative dimerization, leading to a non-fluorescent product. |
| Aqueous Solution | Not specified | Not specified | Rapidly decomposes at pH < 5 and > 11. Relatively stable for 48 hours at pH 8-10. | The stability of ICG is highly pH-dependent. |
| Protein Conjugate Solution | > 0.5 mg/mL | 4°C, with 2 mM sodium azide, protected from light | Up to two months without significant change | Carrier proteins (e.g., 0.1% BSA) can enhance stability. |
Factors Influencing Stability
pH
The pH of the solution is a critical factor in the stability of ICG and its derivatives. ICG is known to be unstable in acidic (pH < 5) and strongly basic (pH > 11) conditions, where it undergoes rapid decomposition. For applications involving conjugation of the amine group, a pH range of 8.5 to 9.0 is often recommended to balance the reactivity of the amine with the stability of the dye.
Light Exposure
Exposure to light, particularly in aqueous solutions, can lead to the photodegradation of ICG. This process can involve the generation of reactive oxygen species that subsequently degrade the dye molecule. Therefore, it is imperative to protect both solid and reconstituted forms of this compound from light.
Temperature
As with most fluorescent dyes, higher temperatures accelerate the degradation of this compound. For long-term storage, maintaining the compound at -20°C or below is crucial. Reconstituted solutions should also be stored at low temperatures to minimize degradation.
Solvent
The choice of solvent for reconstitution significantly impacts the stability of this compound. While highly soluble in aqueous media due to its sulfonate groups, its stability in water is limited. Anhydrous dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of ICG derivatives, offering better stability when stored under appropriate conditions. In aqueous solutions, ICG has a tendency to form aggregates, which can affect its fluorescence properties and stability.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of fluorescent dyes like this compound. These can be adapted for specific experimental needs.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
HPLC is a powerful technique for quantifying the purity of this compound and monitoring its degradation over time.
Objective: To separate and quantify this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration. For stability studies, incubate aliquots of this solution under different conditions (e.g., varying temperature, pH, light exposure). At specified time points, dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 95% A to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 780 nm).
-
Injection Volume: 10-20 µL
-
-
Data Analysis: The purity of the sample can be determined by calculating the peak area of this compound as a percentage of the total peak area. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of a control sample.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
Objective: To accelerate the degradation of this compound under harsh conditions to identify potential degradation pathways and products.
Procedure:
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid dye or a solution to elevated temperatures (e.g., 60-80°C).
-
-
Photodegradation:
-
Expose a solution of the dye to a controlled light source, such as a photostability chamber, according to ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples using a stability-indicating method like HPLC to determine the extent of degradation and to observe the formation of degradation products.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Simplified ICG Degradation Pathway in Aqueous Solution.
Conclusion
The stability of this compound is paramount for its successful use in various scientific applications. As a general guideline, the compound in its solid form should be stored at -20°C, protected from light and moisture. Reconstituted solutions, preferably in anhydrous DMSO, should be stored at or below -15°C for short periods. For applications in aqueous buffers, freshly prepared solutions are recommended, and the pH should be maintained within a stable range, avoiding acidic and strongly basic conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific formulations and applications. By adhering to these storage and handling recommendations, researchers can ensure the quality and performance of this compound in their studies.
References
Methodological & Application
Application Notes and Protocols: Labeling Antibodies with Disulfo-ICG Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes such as Indocyanine Green (ICG) and its derivatives is a cornerstone for a multitude of applications in biomedical research and diagnostics.[1] These applications include flow cytometry, immunofluorescence microscopy, Western blotting, and in vivo imaging.[2] Disulfo-ICG, a sulfonated derivative of ICG, offers enhanced aqueous solubility. This document provides a detailed protocol for the covalent labeling of antibodies with Disulfo-ICG amine.
The conjugation chemistry detailed herein leverages the reaction between the primary amine group on the Disulfo-ICG molecule and the carboxyl groups present on the antibody. This is achieved through a two-step process utilizing a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[3] This method activates the antibody's carboxyl groups to form a semi-stable Sulfo-NHS ester, which then readily reacts with the amine group of the dye to form a stable amide bond.[3][4] This two-step protocol is designed to minimize undesirable protein cross-linking.
Quantitative Data Summary
Successful antibody conjugation requires careful control of the molar ratios of the reactants and the final dye-to-antibody ratio, also known as the Degree of Labeling (DOL). The optimal DOL is a balance between achieving a strong fluorescent signal and preserving the antibody's antigen-binding affinity.
| Parameter | Recommended Value | Reference |
| Antibody Concentration for Labeling | 2-10 mg/mL | |
| Molar Excess of EDC to Antibody | 10-50 fold | |
| Molar Excess of Sulfo-NHS to Antibody | 20-100 fold | |
| Molar Excess of this compound to Antibody | 5-20 fold | |
| Optimal Degree of Labeling (DOL) | 2-10 | |
| Purified Conjugate Storage | 4°C for short-term, -20°C or -80°C for long-term |
Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.
Materials and Reagents
| Reagent | Supplier/Cat. No. | Notes |
| Purified Antibody (≥95%) | - | Must be free of amine-containing stabilizers like BSA, glycine, or Tris. |
| This compound | e.g., TargetMol (T9178) | Store desiccated and protected from light at -20°C. |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | e.g., Thermo Fisher (22980) | Store desiccated at -20°C. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | e.g., Thermo Fisher (24510) | Store desiccated at room temperature. |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | Prepare fresh. |
| Conjugation Buffer (PBS, pH 7.2-7.4) | - | Ensure it is free of primary amines. |
| Quenching Solution (1 M Tris-HCl, pH 8.5) | - | To stop the reaction. |
| Anhydrous Dimethylsulfoxide (DMSO) | - | For dissolving the dye. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | e.g., Thermo Fisher (89882) | For purification of the conjugate. |
Step 1: Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.
-
Perform buffer exchange into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 (for a 1 mg/mL solution) can be used.
Step 2: Activation of Antibody Carboxyl Groups
-
Prepare a fresh 10 mg/mL solution of EDC in chilled Activation Buffer.
-
Prepare a fresh 20 mg/mL solution of Sulfo-NHS in chilled Activation Buffer.
-
Add the EDC solution to the antibody solution to achieve a 20-fold molar excess.
-
Immediately add the Sulfo-NHS solution to the antibody mixture to achieve a 40-fold molar excess.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation with this compound
-
Immediately prior to use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
To remove the excess EDC and Sulfo-NHS and to buffer exchange the activated antibody into the Conjugation Buffer (PBS, pH 7.2-7.4), use a desalting column equilibrated with the Conjugation Buffer.
-
Immediately add the dissolved this compound to the activated antibody solution. A 10 to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.
Step 4: Purification of the Labeled Antibody
-
To quench any unreacted Sulfo-NHS esters on the antibody, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the colored fractions, which contain the antibody-dye conjugate.
-
The purified conjugate can be stored at 4°C for several weeks or at -20°C for long-term storage. Protect from light.
Step 5: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Disulfo-ICG (approximately 780-800 nm, denoted as Amax).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A280 of the dye / Amax of the dye) for ICG derivatives is typically around 0.05-0.08.
-
Corrected A280 = A280 - (Amax * CF)
-
Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody) (For IgG, ε is ~210,000 M⁻¹cm⁻¹)
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / (Molar extinction coefficient of Disulfo-ICG) (For ICG derivatives, ε is ~250,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody labeling.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Detection
References
Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with Disulfo-ICG Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent conjugation of proteins with Disulfo-ICG amine, an amine-reactive near-infrared (NIR) fluorescent dye. The protocol leverages the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus.[1][2][3] Indocyanine green (ICG) and its derivatives are valuable tools in biomedical research and diagnostics due to their deep tissue penetration and low autofluorescence in the NIR window.[4] This protocol is designed to be a starting point for developing an optimized conjugation strategy for your specific protein of interest.
Principle of Amine-Reactive Labeling
The conjugation reaction is based on the reaction of the NHS ester of Disulfo-ICG with primary amine groups on the protein. This reaction is highly efficient at a slightly basic pH (8.0-9.0), where the amine groups are deprotonated and thus more nucleophilic. It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
Materials and Equipment
-
This compound (NHS ester formulation)
-
Protein of interest in an amine-free buffer (e.g., PBS, bicarbonate buffer)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.5
-
Purification/Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
-
Vortex mixer and centrifuge
-
Pipettes and microcentrifuge tubes
Quantitative Data Summary
Optimization of the dye-to-protein molar ratio is critical for achieving the desired degree of labeling (DOL) without compromising protein function or causing dye-induced aggregation. The following table summarizes key quantitative parameters for the conjugation reaction.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-20 mg/mL | Higher concentrations generally lead to better conjugation efficiency. |
| Molar Excess of Dye | 5:1 to 20:1 (Dye:Protein) | This should be empirically determined for each protein. |
| Reaction pH | 8.3 - 9.0 | Optimal for the reaction between NHS esters and primary amines. |
| Reaction Time | 1 - 2 hours at room temperature | Can be extended to overnight at 4°C for some proteins. |
| Quenching Time | 15 - 30 minutes at room temperature | Stops the labeling reaction. |
| Degree of Labeling (DOL) | 2 - 10 | The ideal range depends on the specific application. |
Experimental Protocols
Step 1: Preparation of Reagents
-
Protein Solution:
-
Ensure your protein of interest is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound (NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Step 2: Conjugation Reaction
The following diagram illustrates the workflow for the protein conjugation reaction.
Caption: Experimental workflow for protein conjugation with this compound.
-
While gently vortexing the protein solution, slowly add the calculated volume of the 10 mM this compound stock solution. A starting point for optimization is a 10:1 to 15:1 molar ratio of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This step is optional but recommended to ensure no unreacted dye remains active.
Step 4: Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein-dye conjugate, which typically elute first.
Step 5: Characterization of the Conjugate
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for Disulfo-ICG (approximately 785 nm, Amax).
-
If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax x CF)] / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
Amax is the absorbance at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This accounts for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Disulfo-ICG at its Amax.
-
-
-
DOL = Dye Concentration / Protein Concentration
-
Signaling Pathway and Application Context
ICG-conjugated proteins are frequently utilized in applications that involve in vivo imaging and tracking. The mechanism often relies on the enhanced permeability and retention (EPR) effect in tumor tissues, where the leaky vasculature allows for the accumulation of the protein-ICG conjugate. The following diagram illustrates a simplified logical relationship for this application.
Caption: Logical flow of ICG-conjugate accumulation for tumor imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | - Inefficient reaction conditions. | - Optimize the molar excess of the dye. - Ensure the reaction pH is between 8.3 and 9.0. - Increase the reaction time or protein concentration. |
| - Presence of primary amines in the buffer. | - Perform buffer exchange into an amine-free buffer before conjugation. | |
| Protein Precipitation | - High degree of labeling. | - Reduce the molar excess of the dye in the reaction. |
| - Hydrophobicity of the dye. | - Perform the reaction at a lower temperature (4°C) for a longer duration. | |
| Poor Separation of Free Dye | - Inappropriate purification method. | - Use a desalting column with the correct molecular weight cutoff. - For extensive removal, perform dialysis. |
Conclusion
This protocol provides a robust framework for the successful conjugation of proteins with this compound. For optimal results, it is recommended to empirically determine the ideal dye-to-protein ratio and reaction conditions for your specific protein of interest. The resulting fluorescently labeled proteins can serve as powerful tools in a variety of research and drug development applications, particularly in the realm of in vivo imaging.
References
Application Notes and Protocols for Disulfo-ICG Amine for In Vivo Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfo-Indocyanine Green (Disulfo-ICG) amine is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for in vivo imaging in preclinical research, particularly in mouse models. As a derivative of Indocyanine Green (ICG), a dye approved by the FDA for clinical use, Disulfo-ICG amine offers favorable properties for deep-tissue imaging due to its excitation and emission spectra in the NIR window (700-900 nm), where light penetration is maximal and tissue autofluorescence is minimal.[1] The inclusion of two sulfonate groups enhances its water solubility, a key advantage for systemic administration in biological systems.[2] The amine functional group allows for covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, for targeted imaging applications.[2] However, the unconjugated (free) dye is also valuable for assessing vascular perfusion, enhanced permeability and retention (EPR) effects in tumors, and lymphatic drainage.
These application notes provide an overview of the properties of this compound, protocols for its use in in vivo imaging in mouse models, and representative data for biodistribution and tumor accumulation.
Physicochemical and Spectral Properties
A thorough understanding of the properties of this compound is crucial for its effective application. Key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₆₂N₄Na₂O₁₀S₃ | |
| Molecular Weight | 1033.2 g/mol | |
| Excitation Maximum (λex) | ~780-789 nm | |
| Emission Maximum (λem) | ~800-814 nm | |
| Solubility | Soluble in DMSO and water. | |
| Storage | Store at -20°C, protected from light and moisture. |
Mechanism of Action for Tumor Imaging
The accumulation of unconjugated this compound in tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect . Tumor vasculature is often leaky or "hyperpermeable" compared to normal vasculature, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium. Once in the tumor, poor lymphatic drainage leads to their retention. After intravenous injection, this compound binds to plasma proteins, forming a complex large enough to be retained in the tumor microenvironment through the EPR effect. At the cellular level, uptake can be mediated by endocytosis and is influenced by the integrity of tight junctions. In certain cancer types, specific transporters like organic-anion-transporting polypeptides (OATPs) may also play a role in cellular uptake.
Below is a diagram illustrating the physiological pathway of this compound leading to tumor accumulation.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of a stock solution and final injection solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial (MW: 1033.2 g/mol ), add approximately 96.8 µL of DMSO.
-
Vortex gently until the dye is completely dissolved. The solution will be a dark green color.
-
Store the stock solution in light-protected aliquots at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.
-
-
Prepare Injection Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. The final concentration will depend on the desired dosage and injection volume (typically 100-200 µL for a mouse).
-
Ensure the final concentration of DMSO in the injection solution is low (ideally <5%) to avoid toxicity.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for intravenous administration and subsequent NIR fluorescence imaging of tumor-bearing mice.
Materials and Equipment:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Prepared this compound injection solution
-
Insulin syringes with 28-30 gauge needles
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate NIR filters (e.g., Excitation: ~740-780 nm, Emission: >800 nm)
-
Warming pad to maintain mouse body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging system's stage, which should be equipped with a warming pad to maintain body temperature.
-
Acquire a baseline (pre-injection) fluorescence image to determine background signal levels.
-
-
Administration of this compound:
-
Administer the prepared this compound solution via intravenous (tail vein) injection. A typical dose for ICG and its derivatives ranges from 1 to 5 mg/kg body weight.
-
The injection volume is typically 100-200 µL.
-
-
Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection. Suggested time points include: 5 min, 1 hr, 6 hrs, 24 hrs, and 48 hrs to monitor the biodistribution and tumor accumulation.
-
Use consistent imaging parameters (exposure time, binning, field of view) for all acquisitions to allow for quantitative comparison.
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, muscle as a negative control).
-
Quantify the average fluorescence intensity (e.g., in radiant efficiency) within each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a background tissue (e.g., muscle).
-
The following diagram illustrates the general workflow for an in vivo imaging experiment.
Quantitative Data Presentation
The biodistribution of ICG and its derivatives is a critical aspect of their use as imaging agents. The following tables summarize representative quantitative data from studies using ICG in mouse models. Note that specific values can vary based on the mouse model, tumor type, and exact imaging parameters used.
Table 1: Biodistribution of ICG in Healthy Mice (% Injected Dose/Gram Tissue)
| Time Post-Injection | Liver | Spleen | Lungs | Kidneys | Blood |
| 10 min | ~35% | ~2% | ~3% | ~1% | ~20% |
| 1 hour | ~20% | ~1.5% | ~1% | <1% | ~5% |
| 6 hours | ~5% | <1% | <1% | <1% | <1% |
| Data synthesized from studies on ICG biodistribution. |
Table 2: Tumor Accumulation and Tumor-to-Background Ratios (TBR)
| Time Post-Injection | Tumor Fluorescence (Arbitrary Units) | Muscle Fluorescence (Arbitrary Units) | Tumor-to-Background Ratio (TBR) |
| 1 hour | High | Low | ~2.5 |
| 6 hours | Peak | Low | ~4.0 |
| 24 hours | Decreasing | Very Low | ~3.5 |
| 48 hours | Low | Very Low | ~2.0 |
| Representative values based on tumor imaging studies with ICG derivatives. |
Conclusion
This compound is a valuable NIR fluorescent probe for non-invasive in vivo imaging in mouse models. Its enhanced water solubility and the potential for bioconjugation make it a versatile tool for both passive and targeted imaging strategies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their preclinical studies, particularly in oncology research, to visualize tumor localization, assess vascularity, and monitor therapeutic responses. Careful adherence to preparation and imaging protocols is essential for obtaining reproducible and quantifiable results.
References
Application Notes and Protocols for Live-Cell Imaging with Disulfo-ICG Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for visualizing and understanding dynamic cellular processes in real-time. Near-infrared (NIR) fluorescent probes are particularly advantageous for live-cell applications due to their deep tissue penetration, minimal autofluorescence from biological samples, and reduced phototoxicity. Indocyanine green (ICG), a cyanine dye with spectral properties in the NIR region, is an FDA-approved agent for various diagnostic applications. Amine-reactive derivatives of ICG, such as Disulfo-ICG N-hydroxysuccinimide (NHS) ester, enable the covalent conjugation of this fluorophore to proteins and other biomolecules containing primary amines. These "Disulfo-ICG amine conjugates" can be utilized as targeted probes for live-cell imaging, allowing for the specific visualization of cellular structures and processes.
This document provides detailed application notes and experimental protocols for the use of this compound conjugates in live-cell imaging, with a focus on studying clathrin-mediated endocytosis of labeled proteins.
Data Presentation
Table 1: Photophysical Properties of ICG-NHS Ester Conjugates
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~785 nm | [1] |
| Emission Maximum (λem) | ~811 nm | [1] |
| Molar Extinction Coefficient | ≥ 218,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | Varies upon conjugation and environment | [2] |
Table 2: Stability and Cytotoxicity of ICG Conjugates
| Parameter | Observation | Reference |
| Photostability | Enhanced upon conjugation to proteins or encapsulation. | [3] |
| Cytotoxicity | Dose- and time-dependent. Short exposure (≤ 5 min) at concentrations up to 5 mg/mL showed no significant injury to retinal pigment epithelium (RPE) cells. Prolonged exposure at lower concentrations can be toxic. |
Experimental Protocols
Protocol 1: Labeling of Proteins with Disulfo-ICG-NHS Ester
This protocol describes the covalent conjugation of Disulfo-ICG-NHS ester to a protein of interest (e.g., an antibody) for use in live-cell imaging.
Materials:
-
Disulfo-ICG-NHS ester
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or desalting column)
-
Filtration tubes
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), as these will compete for reaction with the NHS ester.
-
If necessary, exchange the buffer of the protein solution to the Reaction Buffer using a filtration tube.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.
-
-
Dye Preparation:
-
Allow the vial of Disulfo-ICG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Disulfo-ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved Disulfo-ICG-NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The conjugate will be visibly colored.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for Disulfo-ICG).
-
Protocol 2: Live-Cell Imaging of Clathrin-Mediated Endocytosis
This protocol outlines the use of a Disulfo-ICG-labeled antibody to visualize its internalization into live cells via clathrin-mediated endocytosis.
Materials:
-
Disulfo-ICG-labeled antibody (from Protocol 1)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped for live-cell imaging with appropriate NIR laser lines and detectors.
-
(Optional) A fluorescently-tagged clathrin marker (e.g., clathrin-GFP) for co-localization studies.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to a suitable confluency (typically 50-70%).
-
If co-localization with a clathrin marker is desired, transfect the cells with a plasmid encoding a fluorescently-tagged clathrin light chain 24-48 hours prior to imaging.
-
-
Labeling of Live Cells:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the Disulfo-ICG-labeled antibody in pre-warmed complete cell culture medium to a final concentration of 1-10 µg/mL (this should be optimized for your specific antibody and cell type).
-
Incubate the cells with the labeling medium at 37°C and 5% CO₂ for 30-60 minutes.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed PBS to remove unbound antibody-conjugate.
-
Replace the wash buffer with pre-warmed complete cell culture medium.
-
-
Live-Cell Imaging:
-
Place the dish or slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Locate the cells and begin acquiring images using the appropriate NIR laser for excitation (~785 nm) and a corresponding emission filter (~811 nm).
-
If using a clathrin-GFP marker, use a ~488 nm laser for excitation and a suitable emission filter.
-
Acquire time-lapse images to visualize the internalization of the Disulfo-ICG-labeled antibody and its co-localization with clathrin-coated pits.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging using this compound conjugates.
Clathrin-Mediated Endocytosis Signaling Pathway
Caption: Clathrin-mediated endocytosis of a Disulfo-ICG labeled ligand.
References
Application Note and Protocol for Determining the Degree of Substitution of Disulfo-ICG Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) and its derivatives are near-infrared (NIR) fluorescent dyes widely utilized in medical imaging and diagnostics. Disulfo-ICG amine, an amine-reactive derivative, allows for covalent conjugation to biomolecules such as antibodies, proteins, and peptides. The degree of substitution (DoS), which represents the average number of dye molecules conjugated to each biomolecule, is a critical parameter that influences the fluorescence intensity, stability, and biological activity of the conjugate. An optimal DoS is crucial for the efficacy of the labeled biomolecule in its intended application. This document provides a detailed protocol for calculating the DoS of this compound conjugated to a protein using UV-Vis spectrophotometry.
Quantitative Data for DoS Calculation
Accurate calculation of the DoS relies on precise values for the molar extinction coefficients and molecular weights of both the this compound and the protein of interest, as well as a correction factor to account for the dye's absorbance at 280 nm.
| Parameter | Value | Source |
| This compound Properties | ||
| Molecular Weight | 1033.2 g/mol | [1][2] |
| Molar Extinction Coefficient (ε_dye_) at ~785 nm | 225,000 M⁻¹cm⁻¹ | [1] |
| Correction Factor (CF₂₈₀) | 0.073 | [3][4] |
| General Protein Properties (Example: IgG) | ||
| Molecular Weight | ~150,000 g/mol | |
| Molar Extinction Coefficient (ε_protein_) at 280 nm | ~210,000 M⁻¹cm⁻¹ |
Note: The molar extinction coefficient for a specific protein should be determined from its amino acid sequence or empirical data if available.
Experimental Protocol
This protocol outlines the steps for conjugating this compound to a protein and subsequently determining the DoS.
Materials and Reagents
-
This compound
-
Protein of interest (e.g., IgG)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Conjugation of this compound to Protein
-
Prepare Protein Solution : Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction : While gently vortexing the protein solution, add the this compound stock solution. The molar ratio of dye to protein will need to be optimized for each specific application, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification : Remove the unreacted this compound from the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the labeled protein.
Spectrophotometric Measurement
-
Dilution : Dilute the purified conjugate solution with PBS to a concentration that results in an absorbance reading in the range of 0.1 - 1.0 at the dye's maximum absorption wavelength (~785 nm). Record the dilution factor.
-
Absorbance Measurement : Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of Disulfo-ICG (~785 nm, A_max_).
Calculation of the Degree of Substitution (DoS)
The DoS is calculated using the following equations based on the Beer-Lambert law:
Step 1: Calculate the molar concentration of the dye.
[Dye] (M) = A_max_ / (ε_dye_ × path length)
-
A_max_ = Absorbance of the conjugate at ~785 nm
-
ε_dye_ = Molar extinction coefficient of this compound (225,000 M⁻¹cm⁻¹)
-
path length = Cuvette path length in cm (typically 1 cm)
Step 2: Calculate the molar concentration of the protein.
First, correct the absorbance at 280 nm for the contribution of the dye:
A_protein_ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
CF₂₈₀ = Correction factor for Disulfo-ICG at 280 nm (0.073)
Then, calculate the protein concentration:
[Protein] (M) = A_protein_ / (ε_protein_ × path length)
-
ε_protein_ = Molar extinction coefficient of the protein at 280 nm
Step 3: Calculate the Degree of Substitution (DoS).
DoS = [Dye] / [Protein]
This value represents the average number of this compound molecules per protein molecule.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for determining the Degree of Substitution.
Caption: Logical flow for the calculation of the Degree of Substitution.
References
Application Notes and Protocols: Disulfo-ICG Bioconjugation for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence detection in flow cytometry offers significant advantages, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimal light scattering, leading to an improved signal-to-noise ratio.[1] Indocyanine green (ICG) and its derivatives are well-established NIR fluorophores.[2] This document provides detailed application notes and protocols for the bioconjugation of amine-reactive Disulfo-Indocyanine Green (Disulfo-ICG) to primary amines on biomolecules, such as antibodies, for subsequent application in flow cytometry.
Disulfo-ICG, functionalized with an N-hydroxysuccinimide (NHS) ester (Disulfo-ICG-NHS), is an amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules. The NHS ester group reacts with primary amines on the target molecule under mild alkaline conditions to form a stable amide bond.[3] The resulting fluorescently labeled biomolecules can be used to identify and quantify specific cell populations and biomarkers with high sensitivity.
Key Applications
-
Immunophenotyping: Identification and quantification of various cell populations in a heterogeneous sample.[4]
-
Receptor Occupancy Studies: Determining the binding of a therapeutic antibody to its target receptor on the cell surface.
-
Cellular Pathway Analysis: Tracking cellular processes and signaling events by labeling specific intracellular or cell-surface proteins.[5]
Quantitative Data Summary
For successful and reproducible bioconjugation and flow cytometry experiments, careful optimization of several parameters is crucial. The following tables provide a summary of key quantitative data for Disulfo-ICG-NHS ester bioconjugation and subsequent flow cytometric analysis.
| Parameter | Recommended Value | Notes |
| Bioconjugation | ||
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris or glycine). |
| Reaction pH | 8.3 - 9.0 | Optimal for the reaction between the NHS ester and primary amines. |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | This is a starting point and may require optimization depending on the specific antibody and desired degree of labeling (DOL). A final DOL of 4-10 is often recommended for antibodies. |
| Reaction Time | 1 hour | At room temperature, protected from light. |
| Flow Cytometry Staining | ||
| Staining Buffer | PBS with 1-5% FBS or BSA | Helps to reduce non-specific binding. |
| Antibody Staining Concentration | 0.1 - 10 µg/mL | This should be empirically determined for each antibody-cell system combination. |
| Incubation Time | 30 minutes | At 4°C, protected from light. |
| Spectral Properties | ||
| Excitation Maximum (λex) | ~785 nm | The exact maximum can vary slightly depending on the solvent and conjugation state. |
| Emission Maximum (λem) | ~812 nm | The exact maximum can vary slightly depending on the solvent and conjugation state. |
Experimental Protocols
Protocol 1: Antibody Labeling with Disulfo-ICG-NHS Ester
This protocol details the covalent labeling of an antibody with an amine-reactive Disulfo-ICG-NHS ester.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
Disulfo-ICG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0) (Optional)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Disulfo-ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Add the Reaction Buffer to the antibody solution to achieve a final pH of 8.3-8.5.
-
Calculate the required volume of the Disulfo-ICG-NHS ester solution to achieve the desired molar dye-to-antibody ratio (e.g., 10:1).
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~785 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Protocol 2: Cell Staining for Flow Cytometry
This protocol describes the staining of a single-cell suspension with a Disulfo-ICG-conjugated antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Disulfo-ICG-conjugated primary antibody
-
(Optional) Fc receptor blocking agent
-
Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission filters.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Block (Optional):
-
To minimize non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the Disulfo-ICG-conjugated antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Wash the cells twice with cold staining buffer to remove any unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of staining buffer.
-
Analyze the cells on a flow cytometer equipped with the appropriate laser and detectors for near-infrared fluorescence.
-
Visualizations
Caption: Experimental workflow for Disulfo-ICG bioconjugation and flow cytometry.
Caption: Detection of a cell surface receptor and its downstream signaling.
References
Application Notes and Protocols: Disulfo-ICG Amine for Fluorescence-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence-guided surgery (FGS) is a rapidly advancing field that provides real-time visualization of malignant tissues, critical anatomical structures, and perfusion during surgical procedures.[1][2][3][4] Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is the most commonly used agent in FGS.[2] Disulfo-ICG, a derivative of ICG, offers significant advantages due to its enhanced water solubility, which can improve its in vivo biodistribution and potential for creating targeted imaging agents. This document provides detailed application notes and protocols for the use of Disulfo-ICG amine in fluorescence-guided surgery, with a focus on creating targeted probes for enhanced tumor visualization.
Advantages of Disulfo-ICG over standard ICG
The primary advantage of Disulfo-ICG lies in its improved physicochemical properties. The addition of two sulfonic acid groups enhances its water solubility, which can lead to:
-
Reduced Aggregation: ICG is known to aggregate in aqueous solutions, which can quench its fluorescence and alter its pharmacokinetic profile. The enhanced solubility of Disulfo-ICG mitigates this issue.
-
Improved Bioconjugation: The amine-reactive NHS ester of Disulfo-ICG allows for efficient and stable conjugation to targeting ligands such as antibodies and peptides.
Quantitative Data: Disulfo-ICG vs. ICG
| Property | Disulfo-ICG | Indocyanine Green (ICG) | References |
| Excitation Maximum (nm) | ~780 | ~780 | |
| Emission Maximum (nm) | ~810 | ~820-830 | |
| Quantum Yield | Higher than ICG in aqueous solutions | Lower in aqueous solutions due to aggregation | |
| Solubility | High in aqueous solutions | Prone to aggregation in aqueous solutions | |
| Tumor-to-Background Ratio (TBR) of Targeted Conjugate (Example: PSMA-targeted) | Can achieve high TBRs (e.g., >5) depending on the target and clearance | Can achieve high TBRs when conjugated, but may have higher non-specific uptake |
Experimental Protocols
Protocol 1: Conjugation of Disulfo-ICG NHS Ester to a Targeting Peptide (e.g., PSMA-targeting peptide)
This protocol describes the conjugation of an amine-reactive Disulfo-ICG N-hydroxysuccinimide (NHS) ester to a peptide containing a primary amine (e.g., a lysine residue), using a Prostate-Specific Membrane Antigen (PSMA)-targeting peptide as an example.
Materials:
-
Disulfo-ICG NHS ester
-
PSMA-targeting peptide with a primary amine (e.g., containing a lysine residue)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Disulfo-ICG NHS ester stock solution:
-
Allow the vial of Disulfo-ICG NHS ester to equilibrate to room temperature.
-
Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.
-
-
Prepare the peptide solution:
-
Dissolve the PSMA-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
-
Conjugation reaction:
-
Add the Disulfo-ICG NHS ester stock solution to the peptide solution at a molar ratio of 3:1 to 5:1 (dye:peptide). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the conjugate:
-
Purify the Disulfo-ICG-peptide conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled peptide. The conjugate will typically elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance of the peptide (e.g., 280 nm) and Disulfo-ICG (around 780 nm).
-
Confirm the purity and integrity of the conjugate using techniques such as HPLC and mass spectrometry.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: In Vitro Validation of a Disulfo-ICG-Targeted Conjugate
This protocol outlines the steps to validate the binding specificity of the newly synthesized Disulfo-ICG-PSMA peptide conjugate to cancer cells expressing the target protein.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
PSMA-negative control cells (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Disulfo-ICG-PSMA peptide conjugate
-
Free Disulfo-ICG dye (as a control)
-
Blocking agent: unlabeled PSMA-targeting peptide
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture PSMA-positive and PSMA-negative cells in appropriate medium until they reach 70-80% confluency.
-
-
Binding Assay:
-
Seed the cells in chamber slides or 96-well plates suitable for fluorescence imaging or quantification.
-
Incubate one set of PSMA-positive cells with a high concentration of the unlabeled PSMA-targeting peptide for 1 hour at 37°C to block the PSMA receptors.
-
Add the Disulfo-ICG-PSMA peptide conjugate (at a final concentration of 1-10 µM) to the wells containing PSMA-positive cells, PSMA-negative cells, and the blocked PSMA-positive cells.
-
As a control, add free Disulfo-ICG dye to a separate set of wells for each cell line.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Image the cells using a fluorescence microscope with appropriate NIR filters.
-
Alternatively, quantify the fluorescence intensity using a plate reader.
-
-
Analysis:
-
Compare the fluorescence intensity between the different cell lines and conditions. Specific binding is confirmed if the fluorescence signal is significantly higher in PSMA-positive cells compared to PSMA-negative cells and the blocked cells.
-
Protocol 3: In Vivo Fluorescence-Guided Tumor Imaging
This protocol describes the use of a Disulfo-ICG-targeted conjugate for in vivo imaging of tumors in a preclinical animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted PSMA-positive tumors)
-
Disulfo-ICG-PSMA peptide conjugate
-
In vivo fluorescence imaging system with NIR capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
-
Probe Administration:
-
Intravenously inject the Disulfo-ICG-PSMA peptide conjugate into the mouse via the tail vein. The optimal dose will need to be determined but a starting point of 1-5 mg/kg can be used.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) using the in vivo imaging system. This will help determine the optimal time window for imaging when the tumor-to-background ratio is highest.
-
During a simulated surgical procedure, the fluorescence imaging system can be used to visualize the tumor in real-time.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues to confirm the biodistribution of the fluorescent probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-background ratio (TBR).
-
Diagrams
Conjugation of Disulfo-ICG NHS Ester to a Peptide
Caption: Workflow for conjugating Disulfo-ICG NHS ester to a targeting peptide.
Experimental Workflow for FGS Probe Development
Caption: Overall experimental workflow for developing and validating a Disulfo-ICG-based FGS probe.
PSMA Signaling Pathway in Prostate Cancer
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Labeling Peptides with Disulfo-ICG for Enhanced Receptor Targeting
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in preclinical and clinical research for non-invasive visualization of biological processes. Indocyanine green (ICG) is a cyanine dye with fluorescence emission in the NIR window (700-900 nm), allowing for deep tissue penetration and minimal autofluorescence.[1][2] For targeted imaging applications, ICG can be conjugated to peptides that specifically bind to receptors overexpressed on the surface of target cells, such as cancer cells. This application note provides a detailed protocol for the labeling of peptides with a sulfonated, amine-reactive derivative of ICG (Disulfo-ICG), its purification, characterization, and its use in receptor targeting studies.
The use of a disulfonated ICG derivative enhances the aqueous solubility of the dye, which is beneficial for biological applications. The most common method for labeling peptides is through the reaction of an N-hydroxysuccinimide (NHS) ester of the dye with primary amines on the peptide, such as the N-terminal amine or the epsilon-amine of lysine residues.[3][4][5] This reaction forms a stable amide bond.
Following conjugation, the labeled peptide must be purified to remove unreacted dye and peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose. Characterization of the final conjugate is critical to ensure its quality and reproducibility in subsequent experiments. This typically involves determining the degree of labeling (DOL) by UV-Vis spectrophotometry and confirming the identity and purity by mass spectrometry.
Principle of the Method
The overall workflow involves a three-step process:
-
Conjugation: A peptide containing a primary amine is reacted with an amine-reactive Disulfo-ICG NHS ester in a buffer with a slightly basic pH (8.0-8.5) to facilitate the reaction.
-
Purification: The reaction mixture is purified by RP-HPLC to separate the desired labeled peptide from unreacted starting materials and byproducts.
-
Characterization: The purified conjugate is characterized to determine the degree of labeling (DOL) and to confirm its molecular weight and purity.
This labeled peptide can then be used in various in vitro and in vivo models to target and visualize specific cell populations expressing the receptor of interest.
Data Presentation
Table 1: Spectral Properties of Disulfo-ICG
| Parameter | Value | Reference |
| Excitation Wavelength (λ_max_) | ~789 nm | |
| Emission Wavelength (λ_em_) | ~814 nm | |
| Molar Extinction Coefficient (ε) in DMSO | ~230,000 M⁻¹cm⁻¹ |
Table 2: Recommended Reaction Parameters for Peptide Labeling
| Parameter | Recommended Value | Range | Reference |
| Peptide Concentration | 2-10 mg/mL | 1-20 mg/mL | |
| Molar Ratio (Dye:Peptide) | 3:1 | 1:1 to 15:1 | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | - | |
| Reaction pH | 8.3 | 8.0 - 8.5 | |
| Reaction Time | 4 hours | 1 - 24 hours | |
| Reaction Temperature | Room Temperature | 4°C to 25°C | |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | - |
Table 3: Typical Parameters for RP-HPLC Purification
| Parameter | Description | Reference |
| Column | C18, wide-pore (300 Å) | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | |
| Gradient | Linear gradient from low %B to high %B | |
| Detection | UV at 214 nm (peptide bond) and ~780 nm (ICG) |
Experimental Protocols
Protocol 1: Peptide Labeling with Disulfo-ICG NHS Ester
Materials:
-
Peptide with at least one primary amine
-
Disulfo-ICG NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. Ensure the peptide is fully dissolved.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Disulfo-ICG NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the calculated volume of the Disulfo-ICG NHS ester stock solution to the peptide solution. A molar excess of 3-8 fold of the dye is recommended for mono-labeling. b. Vortex the reaction mixture gently. c. Incubate the reaction for 4 hours at room temperature, protected from light.
-
Quench Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.
-
Purification: Proceed immediately to purification by RP-HPLC (Protocol 2).
Protocol 2: Purification of Disulfo-ICG Labeled Peptide by RP-HPLC
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude labeled peptide reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the crude reaction mixture onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 75% B over 30 minutes. The optimal gradient may need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the peaks detected at both 214 nm and ~780 nm. The desired product should absorb at both wavelengths. Unlabeled peptide will only absorb at 214 nm, and free dye will primarily absorb at ~780 nm.
-
Solvent Removal: Lyophilize the collected fractions containing the purified labeled peptide to remove the solvents.
Protocol 3: Characterization of the Labeled Peptide
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
Materials:
-
UV-Vis Spectrophotometer
-
Purified, lyophilized Disulfo-ICG labeled peptide
-
Appropriate buffer for dissolving the peptide (e.g., PBS)
Procedure:
-
Dissolve the purified labeled peptide in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of ICG (~785 nm, A_max_).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_dye_ (M) = A_max_ / (ε_dye_ × path length)
-
Where ε_dye_ is the molar extinction coefficient of Disulfo-ICG.
-
-
Calculate the corrected absorbance of the peptide at 280 nm. A correction factor (CF) is needed because the dye also absorbs at 280 nm.
-
CF = A₂₈₀ of free dye / A_max_ of free dye
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF)
-
-
Calculate the concentration of the peptide:
-
Concentration_peptide_ (M) = Corrected A₂₈₀ / (ε_peptide_ × path length)
-
Where ε_peptide_ is the molar extinction coefficient of the peptide.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration_dye_ / Concentration_peptide_
-
An optimal DOL is typically between 1 and 2 for peptides to maintain binding affinity.
-
B. Confirmation by Mass Spectrometry
Procedure:
-
Analyze the purified labeled peptide using MALDI-TOF or ESI mass spectrometry.
-
The expected molecular weight should be the molecular weight of the unlabeled peptide plus the molecular weight of the Disulfo-ICG dye for each label attached. This will confirm the successful conjugation and the purity of the product.
Mandatory Visualizations
Caption: Experimental workflow for peptide labeling and receptor targeting.
Caption: Simplified integrin signaling pathway upon RGD peptide binding.
References
Application Notes: Disulfo-ICG Amine Conjugated Nanoparticles for Targeted Drug Delivery and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration, making it an ideal candidate for in vivo imaging. Disulfo-ICG amine, a derivative of ICG, possesses a primary amine group that enables its covalent conjugation to nanoparticles. This conjugation strategy overcomes the inherent limitations of free ICG, such as its short plasma half-life, poor stability in aqueous solutions, and non-specific biodistribution. By attaching this compound to nanoparticle surfaces, researchers can create multifunctional nanocarriers for simultaneous targeted drug delivery and real-time imaging, a field often referred to as theranostics.
Rationale for Use
The conjugation of this compound to nanoparticles offers several key advantages for drug delivery applications:
-
Prolonged Circulation: Nanoparticle encapsulation shields ICG from rapid clearance by the reticuloendothelial system, significantly extending its circulation time in the bloodstream.[1][2]
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles with sizes typically ranging from 10 to 200 nm can passively accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[3]
-
Targeted Delivery: The nanoparticle surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Image-Guided Therapy: The inherent fluorescence of ICG allows for real-time tracking of the nanoparticles in vivo, enabling the visualization of their biodistribution and accumulation at the target site. This provides a powerful tool for optimizing drug delivery strategies and monitoring therapeutic response.[4]
-
Photothermal and Photodynamic Therapy: Upon irradiation with an NIR laser, ICG can generate heat (photothermal therapy, PTT) or reactive oxygen species (photodynamic therapy, PDT), leading to localized tumor ablation.[5]
Applications
This compound-conjugated nanoparticles are being explored in a wide range of preclinical applications, including:
-
Image-Guided Surgery: Real-time fluorescence imaging can help surgeons delineate tumor margins and identify residual cancer cells during surgical resection.
-
Targeted Cancer Therapy: Nanoparticles loaded with chemotherapeutic agents and conjugated with this compound can be directed to tumors for site-specific drug release and monitored via fluorescence imaging.
-
Photothermal and Photodynamic Cancer Therapy: By delivering ICG to the tumor site, nanoparticles can serve as effective agents for light-induced cancer therapy.
-
Vascular Imaging: The strong NIR fluorescence of ICG makes these nanoparticles excellent contrast agents for visualizing blood vessels and assessing tissue perfusion.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ICG-conjugated nanoparticles.
Table 1: Physicochemical Properties of ICG-Nanoparticle Conjugates
| Nanoparticle Type | Size (nm) | Zeta Potential (mV) | ICG Loading Capacity (wt%) | Reference |
| Amine-functionalized Mesoporous Silica Nanoparticles (NH2-MSNs) | Not Specified | Not Specified | 16.5 | |
| Hyaluronic Acid (HLA)-based Nanoparticles | 80 - 260 | Not Specified | 6 - 10 | |
| PLGA-PEI-HA Nanoparticles (HINPs) | 200.0 ± 48.83 | +32.9 ± 5.67 | Not Specified | |
| ICG-Conjugated Gold Nanoclusters (ICG4–GS-Au25) | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Biodistribution of ICG-Nanoparticle Conjugates in Tumor-Bearing Mice (24 hours post-injection)
| Nanoparticle Formulation | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Kidney Accumulation (%ID/g) | Reference |
| Free ICG | Low | High | Low | High | |
| NanoICG (HLA-based) | Higher than free ICG | High | Higher than free ICG | Lower than free ICG | |
| PEG-coated ICG-Nanocapsules | Not Specified | ~12% (at 15 min) | ~4% (at 15 min) | ~5.7% (at 15 min) | |
| ICG-loaded Mesocapsules | Not Specified | High | High | Not Specified |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent conjugation of an amine-reactive ICG derivative (e.g., ICG-Sulfo-OSu, an NHS ester) to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
Amine-reactive ICG (e.g., ICG-Sulfo-OSu)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugation tubes
-
Sephadex G-25 column or dialysis membrane (MWCO appropriate for the nanoparticle size)
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxylated nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer at a concentration of 10 mg/mL.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of a 10-fold molar excess is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
ICG Conjugation:
-
Dissolve the amine-reactive ICG in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the ICG stock solution to the activated nanoparticle suspension. The molar ratio of ICG to nanoparticles should be optimized based on the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the ICG-conjugated nanoparticles from unreacted ICG and coupling reagents. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at an appropriate speed and duration to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat this washing step 2-3 times.
-
Size Exclusion Chromatography: Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS. Collect the fractions containing the nanoparticles, which will elute first.
-
Dialysis: Dialyze the reaction mixture against PBS for 24-48 hours with frequent buffer changes.
-
-
-
Characterization:
-
Confirm the successful conjugation and characterize the nanoparticles using the methods described in Protocol 2.
-
Protocol 2: Characterization of this compound-Conjugated Nanoparticles
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the presence of ICG on the nanoparticles and to quantify the ICG loading.
-
Procedure:
-
Measure the absorbance spectrum of the ICG-conjugated nanoparticles (typically from 600 nm to 900 nm).
-
A characteristic absorbance peak for ICG should be observed around 780-800 nm.
-
To quantify the ICG concentration, create a standard curve of free ICG in a suitable solvent (e.g., DMSO/water mixture).
-
Measure the absorbance of a known concentration of the nanoparticle conjugate and use the standard curve to determine the ICG concentration.
-
The drug loading content can be calculated using the following formula:
-
Drug Loading (%) = (Mass of ICG in nanoparticles / Mass of nanoparticles) x 100
-
-
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).
-
Measure the particle size and polydispersity index (PDI) using a DLS instrument.
-
The PDI value indicates the broadness of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
-
3. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.
-
Measure the zeta potential using an appropriate instrument.
-
The zeta potential provides information about the colloidal stability of the nanoparticle suspension.
-
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size of the nanoparticles.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid using a transmission electron microscope.
-
Visualizations
Caption: Experimental workflow for this compound conjugation to nanoparticles.
Caption: Signaling pathways in ICG-mediated photothermal and photodynamic therapy.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Photothermal-Photodynamic Therapy by Indocyanine Green and Curcumin-Loaded Layered MoS2 Hollow Spheres via Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Disulfo-ICG amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low conjugation efficiency with Disulfo-ICG amine and other amine-reactive NHS esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no conjugation of Disulfo-ICG to my protein/antibody. What are the common causes?
Low conjugation efficiency can stem from several factors related to your reaction conditions and reagents. The most common culprits are suboptimal pH, the presence of competing amines in your buffer, low reagent concentrations, and poor quality of the Disulfo-ICG reagent.
To address this, systematically evaluate the following:
-
Reaction pH: The optimal pH for NHS ester conjugations is between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as a starting point.[1] At lower pH, the primary amines on your protein will be protonated and less reactive.[1]
-
Buffer Composition: Ensure your buffer is free of primary amines. Buffers like Tris or glycine will compete with your target molecule for the Disulfo-ICG, significantly reducing efficiency.[1][2] It is recommended to use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[1] If your protein is in an amine-containing buffer, a buffer exchange is necessary before starting the conjugation.
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Reagent Concentration: Low concentrations of either the protein or the Disulfo-ICG can hinder the reaction. For optimal labeling, a protein concentration of 2-10 mg/mL is recommended. Increasing reactant concentrations can favor the desired reaction over the hydrolysis of the NHS ester.
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Reagent Quality: Disulfo-ICG NHS esters are sensitive to moisture and can hydrolyze if not stored properly. It is best to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.
Q2: My protein is precipitating after adding the this compound. How can I prevent this?
Protein aggregation is a known issue during conjugation and can be caused by a high degree of labeling. To mitigate this, it's crucial to optimize the molar ratio of the NHS ester to your protein.
-
Perform Pilot Reactions: Conduct small-scale experiments with varying molar ratios of Disulfo-ICG to your protein to identify the optimal ratio that provides sufficient labeling without causing aggregation.
-
Buffer Stability: Ensure the buffer conditions are optimal for the stability of your specific protein.
A study on ICG-sOSu (a derivative of ICG) conjugation with the antibody panitumumab showed that as the molar ratio of the dye to the antibody increased, the formation of high molecular weight aggregates also increased, while the yield of the desired conjugate decreased.
Q3: What is the recommended molar ratio of this compound to my protein?
The ideal molar ratio is protein-dependent. A common starting point is a 10:1 molar ratio of dye to protein. However, it is highly recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal degree of labeling for your specific application, balancing labeling efficiency with the risk of protein aggregation.
| Molar Ratio (ICG-sOSu:mAb) | Yield of Desired Conjugate | High Molecular Weight Aggregates |
| 5:1 | 72% | 14% |
| 10:1 | 53% | 30% |
| 20:1 | 19% | 51% |
| Data from a study on ICG-sOSu conjugation with panitumumab, demonstrating the impact of molar ratio on conjugate yield and aggregation. |
Q4: How should I prepare and store the this compound?
Proper handling and storage of this compound are critical for successful conjugation.
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Preparation: Immediately before use, dissolve the Disulfo-ICG NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
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Storage: The powder form should be stored at -20°C, protected from moisture. The reconstituted DMSO stock solution can be stored at -20°C for a limited time (e.g., up to two weeks), but it is crucial to prevent moisture contamination and avoid repeated freeze-thaw cycles. Aliquoting the stock solution is recommended.
Q5: I am seeing high background or non-specific binding with my conjugate. What is the cause and how can I fix it?
High background can be due to unreacted (free) Disulfo-ICG or the presence of protein aggregates.
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Purification: It is essential to remove any unreacted dye and aggregates after the conjugation reaction. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are common methods for purifying the conjugate. Studies have shown that methods like dialysis or standard filtration may not be sufficient to remove high molecular weight aggregates, making techniques like size-exclusion HPLC (SE-HPLC) preferable for achieving a pure product.
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Non-covalent Binding: Research has indicated that ICG derivatives can bind non-covalently to proteins, which can contribute to background signal. Purification methods like extraction with ethyl acetate have been used to remove non-covalently bound dye.
Experimental Protocols
Standard this compound Conjugation Protocol
This protocol is a general guideline and may require optimization for your specific protein.
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Prepare Protein Solution:
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Dissolve your protein in an amine-free buffer (e.g., 1X PBS) at a concentration of 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate. The optimal pH is typically between 8.0 and 9.0.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution. Mix well by vortexing.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect the reaction from light.
-
-
Purification:
-
Purify the conjugate to remove unreacted dye and any aggregates. A common method is to use a desalting column (e.g., Sephadex G-25).
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Load the reaction mixture onto the equilibrated column.
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Elute with PBS (pH 7.2-7.4) and collect the fractions containing the labeled protein.
-
Visual Guides
Caption: Troubleshooting workflow for low Disulfo-ICG conjugation efficiency.
Caption: Reaction pathway for this compound conjugation.
References
How to prevent aggregation of Disulfo-ICG amine labeled antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Disulfo-ICG amine labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound labeled antibody aggregating?
Antibody aggregation after labeling can be attributed to a combination of intrinsic and extrinsic factors. Intrinsic factors are specific to the antibody itself, such as its amino acid sequence and structural stability.[1] Extrinsic factors, introduced during the labeling and storage process, are more common causes of aggregation. These include:
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Unfavorable Buffer Conditions: The pH and ionic strength of the labeling buffer are critical.[1] Labeling reactions with amine-reactive dyes are typically performed at a slightly alkaline pH (8.0-9.0) to deprotonate primary amines on lysine residues, making them reactive.[2][3] However, if this pH is close to the antibody's isoelectric point (pI), it can decrease solubility and lead to aggregation.
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Hydrophobicity of the Dye: Disulfo-ICG, like other cyanine dyes, can have hydrophobic properties. Covalently attaching multiple hydrophobic dye molecules to the antibody surface can promote self-association and aggregation. The two sulfonate groups in Disulfo-ICG are designed to increase water solubility and reduce this aggregation tendency.
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Over-labeling: A high dye-to-protein molar ratio can lead to the attachment of too many dye molecules per antibody, which can cause precipitation and aggregation. This can also lead to fluorescence quenching.
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Presence of Organic Solvents: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Introducing these solvents into the aqueous antibody solution can destabilize the protein and induce aggregation.
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High Antibody Concentration: Increased antibody concentrations can enhance the likelihood of intermolecular interactions, which can result in aggregation.
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Temperature and Mechanical Stress: Elevated temperatures can cause partial unfolding of the antibody, exposing hydrophobic regions that promote aggregation. Vigorous vortexing or stirring can also lead to denaturation and aggregation.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing labeled antibody solutions can damage the antibody structure and lead to the formation of aggregates.
Q2: What are the ideal buffer conditions for labeling with this compound to prevent aggregation?
The choice of buffer is crucial for a successful labeling reaction while minimizing aggregation.
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pH: A pH range of 8.0-9.0 is generally recommended for amine-reactive labeling. Bicarbonate buffer (0.1 M, pH 8.3-8.5) or borate buffer (pH 8.0-10.0) are common choices as they provide good buffering capacity in this range.
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Amine-Free Buffers: It is critical to use buffers that do not contain primary amines, such as Tris, as they will compete with the antibody for reaction with the this compound, reducing labeling efficiency.
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Additives: In some cases, additives can help prevent aggregation. Arginine, for example, has been shown to decrease protein-protein interactions. Low concentrations of non-ionic detergents like Tween-20 can also help to solubilize protein aggregates.
Q3: How do I choose the optimal dye-to-protein ratio for my labeling reaction?
The optimal dye-to-protein molar ratio depends on the specific antibody and the desired degree of labeling (DOL). A common starting point for amine-reactive dyes is a 15:1 molar ratio of dye to protein. However, it is highly recommended to perform a titration experiment with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that provides sufficient labeling without causing significant aggregation or loss of antibody function. The optimal DOL for most antibodies is typically between 2 and 10.
Q4: What are the best practices for storing this compound labeled antibodies to maintain their stability?
Proper storage is essential to prevent aggregation and preserve the functionality of your labeled antibody.
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Temperature: For short-term storage (days to weeks), 4°C is suitable, preferably with a preservative like sodium azide to prevent microbial growth. For long-term storage, aliquoting the antibody into single-use volumes and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. Frost-free freezers should be avoided as they cycle through freezing and thawing.
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Light Protection: Fluorescently labeled antibodies are susceptible to photobleaching and should be stored in the dark or in amber vials.
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Additives: For frozen storage, adding a cryoprotectant like glycerol to a final concentration of 25-50% can help prevent aggregation during freezing and thawing.
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Concentration: Antibodies are generally more stable when stored at higher concentrations (ideally >1 mg/mL).
Troubleshooting Guide
This guide addresses common issues encountered during and after the labeling of antibodies with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible Precipitate/Aggregation During Labeling | pH is near the antibody's isoelectric point (pI). | Adjust the labeling buffer pH to be at least 1-1.5 units above or below the antibody's pI. |
| High dye-to-protein ratio. | Reduce the molar ratio of this compound to the antibody. Perform a titration to find the optimal ratio. | |
| High concentration of organic solvent (DMSO/DMF). | Use the minimum volume of solvent necessary to dissolve the dye. Add the dye solution to the antibody solution slowly while gently stirring. | |
| High antibody concentration. | Perform the labeling reaction at a lower antibody concentration if possible. | |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the labeling buffer pH is between 8.0 and 9.0. |
| Presence of primary amines in the buffer (e.g., Tris). | Perform a buffer exchange into an amine-free buffer like bicarbonate or borate buffer before labeling. | |
| Inactive labeling reagent. | Use a fresh stock of this compound. Ensure it has been stored correctly, protected from moisture. | |
| Labeled Antibody Shows Aggregation After Storage | Repeated freeze-thaw cycles. | Aliquot the labeled antibody into single-use volumes before freezing. |
| Inappropriate storage temperature. | Store at 4°C for short-term and -20°C or -80°C for long-term storage. | |
| Exposure to light. | Store in a light-protected vial or wrap the vial in foil. | |
| Loss of Antibody Function After Labeling | Over-labeling. | Reduce the dye-to-protein ratio. A high degree of labeling can interfere with the antigen-binding site. |
| Harsh labeling conditions (e.g., high pH, high temperature). | Optimize the labeling conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocol: Preventing Aggregation During Antibody Labeling
This protocol provides a detailed methodology for labeling an antibody with this compound while minimizing the risk of aggregation.
1. Antibody Preparation and Buffer Exchange:
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Start with a pure antibody: Ensure your antibody solution is highly purified (>95%).
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Remove interfering substances: The antibody must be in an amine-free and stabilizer-free buffer. If your antibody solution contains Tris, glycine, or stabilizing proteins like BSA, perform a buffer exchange. Recommended buffers are 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M borate buffer, pH 8.5. This can be done using dialysis, desalting columns, or ultrafiltration.
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Adjust antibody concentration: Adjust the antibody concentration to 2-5 mg/mL in the labeling buffer.
2. Preparation of this compound Stock Solution:
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Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
3. Labeling Reaction:
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Calculate the required volume of dye: Determine the volume of the this compound stock solution needed to achieve the desired dye-to-protein molar ratio. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 15:1).
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Add dye to the antibody: While gently stirring the antibody solution, slowly add the calculated volume of the this compound stock solution. Avoid vigorous vortexing.
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Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
4. Quenching the Reaction (Optional but Recommended):
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To stop the labeling reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Antibody:
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Remove unconjugated dye and any small aggregates by size-exclusion chromatography (SEC) or dialysis.
-
For larger, insoluble aggregates, pellet them by high-speed centrifugation and recover the soluble labeled antibody from the supernatant.
6. Characterization and Storage:
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Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of Disulfo-ICG (around 780-800 nm). Calculate the DOL using the Beer-Lambert law.
-
Assess for Aggregation: Analyze the purified conjugate for aggregates using methods like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
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Store Properly: Aliquot the final labeled antibody into single-use, low-protein-binding tubes. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C, protected from light.
Visualization of Factors Leading to Antibody Aggregation and Prevention Strategies
Caption: Workflow of antibody labeling, highlighting causes of aggregation and preventative measures.
References
Technical Support Center: Purification of Disulfo-ICG Amine Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated Disulfo-ICG amine from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated this compound from a labeling reaction?
A1: The most common and effective methods for removing unconjugated this compound leverage the significant size difference between the labeled macromolecule (e.g., antibody, protein) and the small, free dye (Molecular Weight: ~1033.2 g/mol ).[1] The primary techniques include:
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Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the labeled conjugate, elute first, while the smaller, unconjugated this compound is retained longer.[2][3][4]
-
Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the smaller, unconjugated dye to diffuse out into a larger volume of buffer, while retaining the larger, labeled molecule.
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Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating and purifying biomolecules. It utilizes a semi-permeable membrane to separate molecules based on size, where the larger conjugate is retained and the smaller, free dye passes through the membrane.[5]
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Specialized Dye Removal Columns: These are commercially available columns that contain a resin specifically designed to bind and remove excess fluorescent dyes from labeling reactions.
Q2: How do I choose the best purification method for my this compound conjugate?
A2: The optimal purification method depends on several factors, including the molecular weight of your target molecule, the sample volume, the required level of purity, and the available equipment. The following decision-making workflow can guide your selection:
Caption: Decision tree for selecting a purification method.
Q3: How can I confirm that the unconjugated this compound has been successfully removed?
A3: Several methods can be used to assess the purity of your labeled conjugate:
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Spectrophotometry: Measure the absorbance of your purified sample at the protein's maximum absorbance (typically 280 nm) and the this compound's maximum absorbance (around 800 nm). The presence of a significant absorbance peak at ~800 nm in later fractions of SEC or in the dialysate would indicate the presence of free dye. A stable ratio of A800/A280 in the purified conjugate fractions suggests successful removal of free dye.
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. When visualized with a near-infrared (NIR) imager, the labeled protein will appear as a fluorescent band at its corresponding molecular weight. Unconjugated dye will run at the bottom of the gel.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can provide a high-resolution separation of the conjugate from the free dye, allowing for quantification of purity.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| No separation of conjugate and free dye | Incorrect resin selection: The fractionation range of the resin is not appropriate for the size difference between the conjugate and the free dye. | Select a resin with a fractionation range that provides good separation between your conjugate's molecular weight and the molecular weight of this compound (~1 kDa). For most proteins and antibodies, a resin with a fractionation range of 5-150 kDa is suitable. |
| Column overloading: Too much sample has been loaded onto the column, leading to poor resolution. | Reduce the sample volume to 1-2% of the total column volume for optimal resolution. | |
| Low recovery of the labeled conjugate | Non-specific binding to the resin: The conjugate is interacting with the chromatography matrix. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the running buffer to minimize non-specific interactions. Ensure the salt concentration of your buffer is appropriate (e.g., 150 mM NaCl). |
| Protein aggregation: The labeled protein has aggregated and is eluting in the void volume. | Analyze the void volume fraction by SDS-PAGE to confirm aggregation. Optimize labeling conditions (e.g., lower dye-to-protein ratio) to prevent aggregation. | |
| Free dye detected in the conjugate fraction | Insufficient column length: The column is too short to provide adequate separation. | Use a longer column or connect two columns in series to improve resolution. |
| Flow rate is too high: A high flow rate can reduce the interaction time with the resin, leading to co-elution. | Optimize the flow rate. A lower flow rate generally results in better resolution. |
Experimental Protocol: Size Exclusion Chromatography
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Column Preparation: Equilibrate the size exclusion chromatography column (e.g., Sephadex G-25 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
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Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.
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Elution: Begin elution with the equilibration buffer and collect fractions.
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Fraction Collection: The larger, labeled conjugate will elute first in the earlier fractions, appearing as a colored band. The smaller, unconjugated this compound will elute later.
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Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~800 nm (for this compound) to identify the fractions containing the purified conjugate and those with free dye.
-
Pooling: Pool the fractions containing the pure conjugate.
Caption: Experimental workflow for Size Exclusion Chromatography.
Dialysis
| Problem | Possible Cause | Solution |
| Inefficient removal of free dye | Inappropriate MWCO of the dialysis membrane: The molecular weight cut-off is too close to the molecular weight of the dye. | Use a dialysis membrane with an MWCO that is at least 10-20 times the molecular weight of the this compound (~1 kDa). A 10-14 kDa MWCO membrane is generally suitable for most protein conjugates. |
| Insufficient dialysis buffer volume: The concentration gradient is not large enough for efficient diffusion. | Use a large volume of dialysis buffer (at least 100 times the sample volume) and perform multiple buffer changes. | |
| Inadequate dialysis time: The dialysis was not carried out for a sufficient duration. | Perform dialysis for at least 4-6 hours with at least two buffer changes, or overnight for complete removal. | |
| Loss of labeled conjugate | Precipitation of the conjugate: The buffer conditions are not optimal, leading to protein precipitation. | Ensure the dialysis buffer has the appropriate pH and ionic strength to maintain the solubility and stability of your conjugate. Consider adding a stabilizing agent like glycerol if necessary. |
Experimental Protocol: Dialysis
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Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
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Sample Loading: Load the labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
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Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4) with gentle stirring.
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Buffer Changes: Change the dialysis buffer at least 2-3 times over a period of 4-24 hours.
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Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette.
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Solution |
| Low flux rate (slow filtration) | Membrane fouling: The membrane pores are blocked by the conjugate or aggregates. | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. If fouling occurs, a cleaning cycle may be necessary as per the manufacturer's instructions. |
| Loss of conjugate in the permeate | Incorrect MWCO of the membrane: The molecular weight cut-off of the membrane is too large, allowing the conjugate to pass through. | Select a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your conjugate. For an antibody of 150 kDa, a 30 kDa or 50 kDa MWCO is typically appropriate. |
| Inefficient dye removal | Insufficient diafiltration volumes: Not enough buffer has been exchanged to wash out the free dye. | Perform at least 5-10 diafiltration volumes to ensure complete removal of the unconjugated this compound. |
Experimental Protocol: Tangential Flow Filtration
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System Setup: Assemble the TFF system with the appropriate MWCO membrane cassette according to the manufacturer's protocol.
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Equilibration: Equilibrate the system with the chosen diafiltration buffer (e.g., PBS, pH 7.4).
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Sample Processing: Load the labeling reaction mixture into the sample reservoir.
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Diafiltration: Perform continuous diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed.
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Concentration (Optional): After sufficient diafiltration volumes, the sample can be concentrated by stopping the addition of fresh buffer.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Caption: Logical relationship in a TFF system.
Quantitative Data Summary
Table 1: Comparison of Purification Methods
| Method | Typical Sample Volume | Processing Time | Purity | Yield | Scalability |
| Size Exclusion Chromatography | 0.1 - 5 mL | 1 - 2 hours | High | Good | Moderate |
| Dialysis | 1 - 50 mL | 4 - 24 hours | Good | Good | Low |
| Tangential Flow Filtration | > 10 mL | 1 - 3 hours | High | High | High |
| Specialized Spin Columns | < 1 mL | < 30 minutes | Moderate | Good | Low |
Table 2: Key Parameters for Purification
| Parameter | Size Exclusion Chromatography | Dialysis | Tangential Flow Filtration |
| Key Principle | Size-based separation through a porous resin | Diffusion across a semi-permeable membrane | Size-based separation using a semi-permeable membrane with cross-flow |
| Critical Factor | Resin fractionation range | Membrane MWCO | Membrane MWCO |
| This compound MW | ~1 kDa | ~1 kDa | ~1 kDa |
| Recommended Resin/Membrane | Resin with a low MW fractionation range (e.g., 5-150 kDa for protein conjugates) | 10-14 kDa MWCO membrane | 30-50 kDa MWCO membrane for antibody conjugates |
References
Technical Support Center: Non-Covalent Binding of Disulfo-ICG Amine to Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the non-covalent binding of Disulfo-ICG amine to proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experimental procedures involving the non-covalent labeling of proteins with this compound.
Issue 1: Low or No Fluorescence Signal After Labeling
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Question: I have mixed my protein with this compound, but I am detecting little to no fluorescence. Does this indicate a failed binding reaction?
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Answer: Not necessarily. Several factors can lead to a low fluorescence signal. Here are some troubleshooting steps:
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Dye Aggregation: this compound, like other indocyanine green (ICG) derivatives, has a tendency to form aggregates in aqueous solutions, especially at high concentrations. These aggregates are often non-fluorescent or have significantly quenched fluorescence.[1][2]
-
Troubleshooting:
-
Ensure the dye is fully dissolved in an appropriate solvent like DMSO before adding it to the aqueous protein solution.[3]
-
Work with dilute concentrations of the dye.
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Consider the use of detergents or other additives that can help prevent aggregation, but be mindful of their potential impact on your protein's structure and function.
-
-
-
Fluorescence Quenching:
-
Self-Quenching: If the concentration of the dye is too high, self-quenching can occur, leading to a decrease in the overall fluorescence signal.[4]
-
Environmental Quenching: The fluorescence of ICG is highly dependent on its environment. When not bound to a protein, its fluorescence in aqueous solutions is weak.[5] The binding to a protein, typically in a hydrophobic pocket, enhances its fluorescence. If the dye is not binding correctly or is exposed to quenching agents in the buffer, the signal will be low.
-
Troubleshooting:
-
Optimize the molar ratio of dye to protein. A good starting point is a 10:1 molar ratio of dye to protein, but this may require optimization.
-
Ensure your buffer components are not quenching the fluorescence. Avoid buffers containing components that can react with the dye or interfere with non-covalent interactions.
-
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the non-covalent binding of the dye to the protein.
-
Troubleshooting:
-
Experiment with different pH values. While covalent labeling with amine-reactive dyes requires a slightly basic pH (8.0-9.0), non-covalent binding may have different optimal pH requirements depending on the protein.
-
Vary the ionic strength of the buffer. Electrostatic interactions can play a role in non-covalent binding.
-
-
-
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein has precipitated out of solution after adding the this compound. What could be the cause?
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Answer: Protein precipitation can occur due to several factors related to the addition of the dye.
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Solvent Effects: this compound is often dissolved in an organic solvent like DMSO. Adding a high concentration of DMSO to the protein solution can cause denaturation and precipitation.
-
Troubleshooting:
-
Keep the final concentration of DMSO in the reaction mixture below 10%.
-
-
-
Changes in Protein Surface Properties: The binding of the hydrophobic ICG molecule can alter the surface properties of the protein, leading to aggregation and precipitation, especially if the protein is already prone to aggregation.
-
Troubleshooting:
-
Optimize the dye-to-protein ratio to avoid excessive labeling.
-
Work with a lower protein concentration if possible, although very low concentrations (<2 mg/mL) can reduce labeling efficiency.
-
Include stabilizing agents in your buffer, such as a small amount of a non-ionic detergent, if compatible with your downstream applications.
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-
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Issue 3: Instability of the Dye-Protein Complex
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Question: The fluorescence of my labeled protein decreases over time, or I lose the signal after a purification step. How can I improve the stability of the complex?
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Answer: The transient nature of non-covalent interactions can lead to the dissociation of the dye-protein complex.
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Weak Interactions: The affinity of this compound for your specific protein may be low, resulting in a dynamic equilibrium with a significant amount of unbound dye.
-
Troubleshooting:
-
Optimize buffer conditions (pH, ionic strength) to favor stronger binding.
-
If the non-covalent interaction is too weak for your application, consider using a covalent labeling strategy with an amine-reactive ICG derivative.
-
-
-
Harsh Purification Methods: Some purification techniques can disrupt non-covalent complexes.
-
Troubleshooting:
-
Use gentle purification methods like size-exclusion chromatography or dialysis with an appropriate molecular weight cutoff.
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Perform purification steps at 4°C to help stabilize the complex.
-
Minimize the duration of the purification process.
-
-
-
Issue 4: Difficulty in Removing Unbound Dye
-
Question: I am having trouble separating the unbound this compound from my labeled protein. What method should I use?
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Answer: Removing excess, unbound dye is crucial for accurate downstream analysis.
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Choice of Purification Method: The appropriate method depends on the size of your protein and the properties of the dye.
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Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein-dye complex from the smaller, free dye molecules.
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Dialysis: For larger proteins, dialysis against a large volume of buffer can effectively remove the small dye molecules.
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Spin Columns: Desalting spin columns with an appropriate molecular weight cutoff can be used for rapid cleanup.
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Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for working with ICG and its derivatives.
Table 1: Recommended Buffer and Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2-10 mg/mL | Lower concentrations can significantly reduce labeling efficiency. |
| pH for Covalent Amine Labeling | 8.0 - 9.0 | For non-covalent binding, the optimal pH may vary and should be determined empirically. |
| DMSO Concentration | < 10% (v/v) | High concentrations of DMSO can denature the protein. |
| Dye:Protein Molar Ratio | 4:1 to 10:1 | This is a starting point and should be optimized for each protein. |
| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can increase reaction rates but may also affect protein stability. |
| Incubation Time | 10 minutes to 2 hours | The optimal time should be determined experimentally. |
Table 2: Spectral Properties of ICG
| State | Absorbance Max (nm) | Emission Max (nm) | Notes |
| Free ICG (Monomer in water) | ~780 nm | ~820 nm | Fluorescence is weak in aqueous solutions. |
| ICG Aggregates in water | ~700 nm | Emission is significantly quenched. | Occurs at high concentrations. |
| Protein-Bound ICG | ~800 nm | ~830 nm | Fluorescence is significantly enhanced upon binding. |
Experimental Protocols
Protocol 1: General Procedure for Non-Covalent Labeling of Proteins with this compound
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Prepare the Protein Solution:
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Dissolve the protein in a suitable buffer (e.g., 1X PBS, pH 7.4) at a concentration of 2-10 mg/mL.
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If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, dialyze it against PBS.
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-
Prepare the Dye Stock Solution:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. This solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Mix gently by pipetting.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unbound dye using size-exclusion chromatography, a desalting spin column, or dialysis.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and ~800 nm.
-
Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein. The formula for ICG-Sulfo-OSu can be adapted:
-
DOL = (A_max * P_ε280) / ((A_280 - A_max * CF) * D_ε_max)
-
Where A_max is the absorbance at the dye's maximum absorbance, A_280 is the absorbance at 280 nm, P_ε280 is the molar extinction coefficient of the protein at 280 nm, D_ε_max is the molar extinction coefficient of the dye at its maximum absorbance, and CF is a correction factor for the dye's absorbance at 280 nm.
-
-
Protocol 2: Purification of the Non-Covalent Complex using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate an SEC column (e.g., Sephadex G-25) with the desired buffer (e.g., 1X PBS, pH 7.4).
-
-
Sample Loading:
-
Carefully load the labeling reaction mixture onto the top of the column.
-
-
Elution:
-
Begin eluting the sample with the equilibration buffer.
-
The protein-dye complex, being larger, will elute first. The smaller, unbound dye molecules will be retained longer and elute later.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~800 nm (for the dye).
-
-
Pooling Fractions:
-
Pool the fractions that contain both the protein and the dye.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Experimental workflow for non-covalent labeling.
Caption: Factors influencing complex stability.
References
- 1. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Non-covalent labeling of human serum albumin with indocyanine green: a study by capillary electrophoresis with diode laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of buffer pH on Disulfo-ICG amine conjugation efficiency
This technical support center provides detailed guidance on the critical role of buffer pH in the efficiency of conjugating Disulfo-ICG dyes to primary amines on proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a Disulfo-ICG NHS ester to a primary amine?
The optimal pH for N-hydroxysuccinimide (NHS) ester reactions with primary amines is between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to maximize the conjugation efficiency.[3] This range provides the best balance between having a reactive, deprotonated amine group and minimizing the hydrolysis of the NHS ester.
Q2: Why is buffer pH so critical for the success of the conjugation reaction?
The pH of the reaction buffer directly influences two competing chemical reactions:
-
Amine Reactivity (Desired Reaction): The primary amine group on the target molecule (e.g., the ε-amino group of a lysine residue) must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below its pKa, the amine is predominantly in its protonated, non-reactive form (-NH3+), which will not react.
-
NHS Ester Hydrolysis (Competing Reaction): NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.
Therefore, the ideal pH is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Choosing the correct buffer is essential to prevent unintended reactions that lower your conjugation yield.
| Buffer Type | Recommendation | Examples | Rationale |
| Compatible | Recommended | Phosphate (PBS), Bicarbonate/Carbonate, Borate, HEPES | These buffer systems are free of primary amines and maintain a stable pH in the optimal range for conjugation. |
| Incompatible | Avoid | Tris (e.g., TBS), Glycine | These buffers contain primary amines that will compete with your target molecule for reaction with the Disulfo-ICG NHS ester, significantly reducing conjugation efficiency. |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: What are the consequences of using a buffer with a pH that is too low or too high?
-
pH Too Low (e.g., < 7.0): The primary amines on your target molecule will be protonated (-NH3+). This prevents them from acting as nucleophiles, and the conjugation reaction will not proceed efficiently, resulting in a very low or no yield.
-
pH Too High (e.g., > 9.0): While the primary amines will be reactive, the NHS ester will be rapidly hydrolyzed by the buffer. This competing hydrolysis reaction consumes the NHS ester before it can react with your target molecule, also leading to a low yield of the desired conjugate.
Troubleshooting Guide
Q: My conjugation yield is consistently low. What are the most likely pH-related causes and how can I fix them?
Low yield is a common issue that can often be traced back to suboptimal pH conditions.
| Potential Cause | How to Troubleshoot & Solve |
| Incorrect Buffer pH | Use a calibrated pH meter to verify that your reaction buffer is within the optimal 7.2-8.5 range. A pH of 8.3 is often a good starting point. Prepare fresh buffer if you suspect its pH has changed over time. |
| Use of Incompatible (Amine-Containing) Buffer | Ensure you are using an amine-free buffer like PBS, Borate, or Bicarbonate. If your sample is in a buffer like Tris, perform a buffer exchange prior to the conjugation reaction. |
| NHS Ester Hydrolysis | Hydrolysis is a primary competing reaction that reduces yield. The rate of hydrolysis increases with pH. To minimize it, prepare your Disulfo-ICG NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction buffer without delay. If you suspect hydrolysis is still an issue, you can try performing the reaction at 4°C overnight, as lower temperatures slow the hydrolysis rate. |
| Acidification During Reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in large-scale reactions or with low buffer capacity. Use a more concentrated buffer (e.g., 0.1 M) to ensure the pH remains stable throughout the incubation period. |
Visualizing the Chemistry and Workflow
The following diagrams illustrate the key chemical pathways and the experimental process for Disulfo-ICG amine conjugation.
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Experimental Protocols
General Protocol for Protein Labeling with a Disulfo-ICG NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
Disulfo-ICG NHS ester.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL. Reactions in dilute protein solutions are less efficient as the competing hydrolysis reaction becomes more significant.
-
-
Prepare NHS Ester Solution:
-
Allow the vial of Disulfo-ICG NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. This solution should be used promptly as the ester is not stable for long periods in solution.
-
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess of dye to protein is a common starting point.
-
The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10%.
-
-
Incubation:
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. The reaction can be protected from light to prevent any potential photobleaching of the dye.
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted NHS esters, add a quenching reagent with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove the unreacted Disulfo-ICG dye and reaction byproducts (e.g., N-hydroxysuccinimide) from the labeled protein.
-
This is typically achieved using a desalting column (gel filtration) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the protein and the conjugated dye using spectrophotometry.
-
Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein, to assess the efficiency of the reaction.
-
References
Technical Support Center: Disulfo-ICG Amine Conjugate Purification by Size Exclusion Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Disulfo-ICG amine conjugates via size exclusion chromatography (SEC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound conjugates using size exclusion chromatography (SEC)?
A1: Size exclusion chromatography separates molecules based on their hydrodynamic radius or size in solution.[1][2] The chromatography column is packed with porous beads. Larger molecules, such as the Disulfo-ICG conjugated to a protein or antibody, cannot enter these pores and therefore travel a shorter path, eluting from the column first.[1][2] Smaller molecules, like unconjugated (free) this compound, can enter the pores, taking a longer, more tortuous path and thus eluting later.[1] This differential elution allows for the separation of the desired conjugate from excess dye.
Q2: How do I choose the correct SEC column for my Disulfo-ICG conjugate?
A2: Selecting the appropriate column is critical for a successful separation. The key parameter to consider is the pore size of the stationary phase. A general guideline is to choose a pore size that is at least three times larger than the diameter of the molecule you are trying to separate. If the pore size is too small, the conjugate will be excluded from the pores and co-elute with aggregates in the void volume, leading to inaccurate results. Conversely, if the pores are too large, both the conjugate and the free dye may fully permeate the beads, resulting in poor separation.
Q3: What is a typical mobile phase for SEC purification of a this compound conjugate?
A3: The mobile phase should be a buffer in which your conjugate is stable and soluble. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common starting point for protein conjugates. It is crucial to maintain an appropriate ionic strength by including salts like sodium chloride (e.g., 150 mM) in the mobile phase. This helps to minimize secondary electrostatic interactions between the conjugate and the stationary phase, which can cause peak tailing and poor resolution.
Q4: Can I reuse my SEC column? If so, how should I store it?
A4: Yes, SEC columns can typically be reused multiple times. After each use, it is important to thoroughly wash the column with the mobile phase until the baseline is stable. For long-term storage, consult the manufacturer's instructions. Generally, columns are stored in a solution that prevents microbial growth, such as 20% ethanol or 0.02% sodium azide. Ensure the storage solution is compatible with your column and samples.
Troubleshooting Guide
This guide addresses common issues encountered during the SEC purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Conjugate and Free Dye | 1. Incorrect Pore Size: The column's pore size may not be optimal for the size difference between your conjugate and the free dye.2. Flow Rate Too High: High flow rates can reduce the interaction time with the stationary phase, leading to decreased resolution.3. Column Overloading: Injecting too much sample volume or mass can lead to peak broadening and overlap. | 1. Select a column with a more appropriate pore size. A smaller pore size may be needed if the conjugate is relatively small.2. Optimize the flow rate. Lowering the flow rate often improves resolution in SEC.3. Reduce the injection volume and/or sample concentration. |
| Peak Tailing | 1. Secondary Interactions: The conjugate may be interacting with the column matrix (stationary phase) via electrostatic or hydrophobic interactions.2. Sample Aggregation: The conjugate may be aggregating under the experimental conditions. | 1. Increase the ionic strength of the mobile phase by adding salt (e.g., 150-500 mM NaCl).2. Adjust the pH of the mobile phase. Ensure the pH is not close to the isoelectric point of your protein.3. Add a small amount of an organic modifier (e.g., acetonitrile or isopropanol) to the mobile phase if hydrophobic interactions are suspected, but be cautious as this can denature proteins.4. Filter your sample before injection to remove any pre-existing aggregates. |
| Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the sample. | 1. Dilute the sample before injection. |
| High Backpressure | 1. Clogged Column Frit: Particulate matter from the sample or mobile phase may be blocking the column inlet frit.2. Precipitated Sample: The sample may have precipitated on the column.3. High Flow Rate: The flow rate may exceed the column's pressure limit. | 1. Filter all samples and mobile phases before use.2. Reverse the column and flush with a strong solvent recommended by the manufacturer to try and dislodge the blockage.3. Ensure the sample is fully solubilized in the mobile phase before injection.4. Reduce the flow rate. |
| Low Fluorescence Signal in Conjugate Peak | 1. Inefficient Conjugation: The labeling reaction may not have been successful.2. Dye Quenching: Too many dye molecules conjugated to a single protein can lead to self-quenching.3. Precipitation of Conjugate: The labeled protein may have precipitated during the reaction or purification. | 1. Optimize the labeling reaction conditions (pH, dye-to-protein ratio, incubation time).2. Determine the degree of labeling (DOL). If the DOL is too high, reduce the molar ratio of the dye to the protein in the labeling reaction.3. Visually inspect the reaction mixture for precipitates. If precipitation occurs, consider using a different buffer or lowering the protein concentration. |
| No Separation of Labeled Protein and Free Dye | 1. Non-specific Binding: The free dye may be binding to the protein non-covalently.2. Column Choice: The stationary phase may not be providing adequate separation. | 1. Ensure the reaction is quenched properly before purification.2. Try a different type of SEC column or a different purification method like dialysis or affinity chromatography. |
Experimental Protocols
Protocol 1: Disulfo-ICG NHS Ester Conjugation to an Amine-Containing Molecule (e.g., Protein)
This protocol provides a general procedure for labeling a protein with a Disulfo-ICG NHS ester.
Materials:
-
Protein with primary amine groups (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Disulfo-ICG NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching reagent: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Size exclusion chromatography column
-
SEC mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Disulfo-ICG NHS ester in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (a 5-20 fold molar excess is a common starting point).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to SEC purification as described in Protocol 2.
Protocol 2: Purification of Disulfo-ICG Conjugate by Size Exclusion Chromatography
Materials:
-
Quenched reaction mixture from Protocol 1
-
Size exclusion chromatography system (e.g., HPLC or FPLC)
-
Appropriate SEC column
-
SEC mobile phase (e.g., PBS, pH 7.4), filtered and degassed
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates or precipitates. Carefully collect the supernatant.
-
Injection: Inject the supernatant onto the equilibrated SEC column. The injection volume should not exceed the manufacturer's recommendation for the column (typically 1-5% of the column volume).
-
Elution and Fraction Collection: Elute the column with the mobile phase at a constant flow rate. Collect fractions as the peaks elute. The conjugate should elute first, followed by the smaller, unconjugated dye.
-
Analysis: Analyze the collected fractions using a spectrophotometer to measure absorbance at 280 nm (for the protein) and the maximum absorbance of the ICG dye (~785-800 nm). Pool the fractions containing the purified conjugate.
-
Column Cleaning and Storage: After the run, wash the column extensively with the mobile phase. For storage, follow the manufacturer's guidelines.
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation and subsequent purification by SEC.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor resolution in SEC purification.
References
Reducing background fluorescence in Disulfo-ICG amine cell staining
Technical Support Center: Disulfo-ICG Amine Staining
Welcome to the technical support center for this compound cell staining. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize background fluorescence and achieve high-quality, specific staining for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell staining?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye. Its amine group allows it to be conjugated to molecules with available carboxyl or aldehyde groups.[1][2] It is highly valued in cell imaging for its emission in the NIR spectrum (approx. 800-820 nm), a range where cellular and tissue autofluorescence is significantly lower compared to the UV and visible spectra.[3] This property helps to increase the signal-to-noise ratio, making it ideal for sensitive detection.
Q2: What are the primary causes of high background fluorescence in cell staining?
High background fluorescence can obscure your specific signal and originates from two main sources:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials within the cell, such as NADH, collagen, and lipofuscin. Aldehyde-based fixatives (e.g., formaldehyde) can also induce autofluorescence.
-
Non-specific Binding: This occurs when the fluorescent dye binds to unintended targets. It can be caused by excessive dye concentration, inadequate blocking of reactive sites, or electrostatic and hydrophobic interactions between the dye and cellular components.
Q3: How does the choice of fixative impact background fluorescence?
Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to generate fluorescent products, which increases background autofluorescence. If your experimental design allows, consider using an organic solvent like ice-cold methanol or ethanol for fixation, as these tend to cause less autofluorescence. If you must use an aldehyde fixative, you can treat the cells with a quenching agent like sodium borohydride after fixation to reduce this effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining protocol.
Problem: Both my specific signal and the background are very high.
-
Possible Cause: The concentration of the this compound conjugate is too high. Excessive dye concentration leads to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal dye concentration. Start with the recommended concentration from the manufacturer or literature and test a range of serial dilutions (e.g., 2-fold or 5-fold dilutions) to find the concentration that provides the best signal-to-noise ratio.
Problem: I see punctate, non-specific staining or splotchy background.
-
Possible Cause 1: The dye has aggregated. This compound, like many fluorescent dyes, should be prepared from a stock solution (typically in DMSO) and diluted into an aqueous buffer immediately before use. Aggregates can form during storage or upon dilution.
-
Solution 1: Before diluting your dye for the final staining solution, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your experiments.
-
Possible Cause 2: Inadequate washing. Insufficient washing will fail to remove all unbound or loosely bound dye molecules.
-
Solution 2: Increase the number and/or duration of your wash steps after dye incubation. Use a gentle rocking or orbital shaker to ensure efficient washing. For very persistent background, an overnight wash in PBS at 4°C (protected from light) may be beneficial.
Problem: The background is a diffuse haze across the entire sample.
-
Possible Cause 1: Sub-optimal blocking. Non-specific protein-protein and charge-based interactions can cause the dye to adhere loosely to various surfaces.
-
Solution 1: Ensure you are using an appropriate blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as your secondary antibody (if applicable). For NIR dyes that can have charged groups, using a specialized commercial blocking buffer designed for fluorescence applications may improve results.
-
Possible Cause 2: Autofluorescence from the cell culture medium or the imaging plate/slide. Phenol red, a common pH indicator in culture media, is fluorescent. Polystyrene plates can also contribute to background fluorescence.
-
Solution 2: For live-cell imaging, switch to a phenol red-free medium before imaging. When possible, use glass-bottom dishes or plates, which typically have lower autofluorescence than plastic.
Experimental Protocols & Data
Optimizing this compound Concentration
The optimal concentration is critical and must be determined empirically. The table below provides a suggested starting range for titration.
| Parameter | Recommended Range | Purpose |
| Dye Concentration | 0.1 µM - 5.0 µM | To find the best balance between specific signal and background. |
| Incubation Time | 30 - 120 minutes | To allow sufficient binding to the target without increasing non-specific binding. |
| Incubation Temp. | Room Temperature (RT) to 37°C | Higher temperatures can sometimes increase non-specific interactions. |
Protocol 1: Standard Staining Workflow for Fixed Cells
This protocol provides a baseline for staining adherent cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to desired confluency.
-
Fixation:
-
Remove culture medium and wash cells 2x with 1X Phosphate Buffered Saline (PBS).
-
Add 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at RT.
-
Optional: If using PFA, quench autofluorescence by incubating with 0.1% sodium borohydride in PBS for 10 minutes at RT.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular structures):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at RT.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at RT.
-
-
Staining:
-
Dilute the this compound conjugate to the pre-determined optimal concentration in blocking buffer.
-
Remove the blocking buffer from the cells and add the staining solution.
-
Incubate for 1 hour at RT, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash cells 3x with PBS containing 0.05% Tween 20 for 10 minutes each, with gentle agitation.
-
Perform a final wash with PBS for 5 minutes.
-
-
Imaging:
-
Mount coverslips with a low-fluorescence mounting medium or add phenol red-free imaging buffer to the dish.
-
Image using appropriate NIR laser lines (e.g., 780-800 nm excitation) and emission filters (e.g., 810-830 nm).
-
Protocol 2: Optimized High-Stringency Wash
Use this protocol if you experience persistent, high background after following the standard protocol.
-
Initial Wash: After removing the staining solution, wash 2x with 1X PBS.
-
High-Salt Wash: Wash cells 2x for 10 minutes each with a high-salt buffer (e.g., PBS + 0.5 M NaCl) on a shaker. This can disrupt weak, non-specific ionic interactions.
-
Detergent Wash: Wash cells 2x for 10 minutes each with PBS + 0.1% Triton X-100.
-
Final Wash: Wash cells 3x for 5 minutes each with PBS to remove residual salt and detergent before imaging.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve high background fluorescence.
Caption: A flowchart for troubleshooting high background fluorescence.
Experimental Staining Workflow
This diagram visualizes the key steps in the standard staining protocol.
Caption: A diagram of the standard cell staining and imaging workflow.
References
Long-term stability of Disulfo-ICG amine bioconjugates in storage
This guide provides troubleshooting information and frequently asked questions regarding the long-term stability and storage of Disulfo-ICG amine bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unconjugated this compound?
A: Proper storage of the lyophilized powder and reconstituted dye is critical to prevent degradation.
-
Lyophilized Powder: Store at -20°C, sealed, and protected from light and moisture.[1][2][3]
-
Reconstituted Stock Solution (in anhydrous DMSO): Prepare the stock solution immediately before use.[4] If short-term storage is necessary, it can be kept at -15°C or lower for up to two weeks, protected from light.[4] Avoid repeated freeze-thaw cycles, as this can reduce the dye's reactivity.
Q2: How should I store my final Disulfo-ICG bioconjugate?
A: The stability of the final conjugate depends on the storage buffer and temperature.
-
Short-Term Storage (up to 2 months): Store the conjugate solution at 4°C, protected from light. It is recommended to store it at a concentration greater than 0.5 mg/mL in a buffer containing a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent like 2 mM sodium azide.
-
Long-Term Storage: For storage longer than two months, either lyophilize the purified conjugate or divide it into single-use aliquots and store at -60°C or below. Protecting the aliquots from light is essential.
Q3: What causes my ICG bioconjugate to lose its fluorescence?
A: Loss of fluorescence is typically a sign of chemical degradation of the ICG dye. The polymethine chain of ICG is susceptible to oxidative damage, especially from singlet oxygen, which can be generated upon light exposure. This process, known as photobleaching, is accelerated by elevated temperatures and prolonged exposure to light. Degradation can involve cleavage of the double bonds in the dye's structure or oxidative dimerization.
Q4: Why do I see aggregates in my conjugate solution after labeling?
A: Aggregation is a common issue when working with ICG derivatives.
-
Dye Self-Aggregation: ICG is an amphiphilic molecule that tends to self-aggregate in aqueous solutions, forming dimers and oligomers that can alter its spectral properties.
-
Protein Aggregation: The conjugation process itself, especially at high dye-to-protein molar ratios, can induce the formation of high molecular weight (HMW) protein aggregates. These aggregates can reduce the efficacy and safety of the bioconjugate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Fluorescence Signal from Conjugate
| Possible Cause | Recommended Solution |
| Dye Degradation | Ensure the unconjugated dye and final conjugate are stored correctly (see FAQs) at low temperatures and protected from light. Prepare fresh DMSO stock solutions for each conjugation reaction. |
| Photobleaching | Minimize exposure of the dye and conjugate to light during all experimental steps (conjugation, purification, storage, and imaging). |
| Fluorescence Quenching | High dye-to-protein ratios (DOS) can lead to self-quenching. Characterize your conjugate and aim for an optimal DOS, typically between 2 and 10 for most antibodies. |
| Incorrect Buffer pH | The reactivity of the amine group and the stability of the protein can be pH-dependent. Perform conjugation in a suitable buffer (e.g., sodium bicarbonate, pH 8.5). |
Issue 2: Poor Binding Affinity or Loss of Biological Activity
| Possible Cause | Recommended Solution |
| Protein Aggregation | Use size-exclusion chromatography (SE-HPLC) to remove HMW aggregates after conjugation. Optimize the conjugation reaction by reducing the dye-to-protein ratio. |
| Modification of Key Residues | Excessive labeling can modify lysine residues critical for the protein's biological function. Reduce the dye-to-protein ratio to lower the degree of substitution. |
| Presence of Free Dye | Unconjugated dye can interfere with functional assays. Ensure complete removal of free dye using appropriate purification methods like SE-HPLC or extensive dialysis. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variable Dye Quality | Use high-purity this compound. The quality of the reconstituted DMSO stock solution can decrease with time; use it promptly after preparation. |
| Inconsistent DOS | Precisely control the reaction conditions (dye/protein ratio, temperature, time). Characterize the DOS for each new batch to ensure consistency. |
| Incomplete Purification | Standardize the purification protocol. SE-HPLC is highly recommended over methods like simple dialysis, which may not effectively remove aggregates. |
Quantitative Stability Data
The stability of ICG and its conjugates is highly dependent on the specific formulation and storage conditions. The table below summarizes data from published studies.
| Molecule | Storage/Incubation Conditions | Time | Observed Degradation/Stability | Reference |
| ICG in Aqueous Solution | 4°C, in the dark | 3 days | ~20% loss of fluorescence intensity | |
| Free ICG (50 µg/ml) | 3°C, in the dark | 96 hours | ~13% degradation (monomer peak) | |
| Free ICG (50 µg/ml) | 22°C (Room Temp), in the dark | 96 hours | ~25% degradation (monomer peak) | |
| Free ICG (50 µg/ml) | 40°C, in the dark | 96 hours | ~42% degradation (monomer peak) | |
| ICG in Whole Blood | 37°C, under light exposure | 5 hours | Stable | |
| ICG-Protein Conjugate | 4°C, with 2 mM sodium azide, protected from light | 2 months | No significant change observed | |
| ICG-sOSu + Antibody | Conjugation reaction with 5x molar excess of dye | 1 hour | ~14% high molecular weight aggregates formed | |
| ICG-sOSu + Antibody | Conjugation reaction with 20x molar excess of dye | 1 hour | ~51% high molecular weight aggregates formed |
Visual Guides & Workflows
Troubleshooting Workflow for ICG Bioconjugate Instability
Caption: A troubleshooting decision tree for common stability issues with ICG bioconjugates.
Key Degradation Pathways for ICG
Caption: Major degradation pathways for Indocyanine Green (ICG) in aqueous environments.
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability by UV-Vis Spectroscopy
This method is used to monitor the spectral stability of the bioconjugate over time, which can indicate degradation or aggregation.
-
Sample Preparation: Prepare aliquots of your purified Disulfo-ICG bioconjugate at a known concentration (e.g., 1 mg/mL) in the final storage buffer.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C protected from light, 25°C exposed to ambient light). Include a baseline sample stored at -80°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
Spectral Acquisition: Allow the sample to equilibrate to room temperature. Record the full absorbance spectrum from 250 nm to 900 nm using a spectrophotometer. Use the storage buffer as a blank.
-
Data Analysis:
-
Monitor the absorbance at the protein peak (~280 nm) and the ICG peak (~780-800 nm).
-
Look for a decrease in the ICG peak height, which indicates degradation.
-
Observe any shifts in the ICG peak wavelength or changes in the shape of the spectrum (e.g., the appearance of a shoulder peak around 720 nm), which can indicate aggregation.
-
Calculate the percentage of remaining dye by comparing the absorbance at the ICG peak to the baseline (T=0) sample.
-
Protocol 2: Analysis of Aggregation by Size-Exclusion HPLC (SE-HPLC)
SE-HPLC is the most reliable method for quantifying monomers, aggregates, and fragments.
-
System Setup: Use an HPLC system equipped with a size-exclusion column suitable for separating your protein of interest (e.g., a TSKgel G3000SW column). The mobile phase should be a neutral, non-denaturing buffer, such as phosphate-buffered saline (pH 7.4).
-
Sample Preparation: Prepare samples from your stability study (from Protocol 1) by diluting them to an appropriate concentration for the column (e.g., 0.1-0.5 mg/mL).
-
Injection and Elution: Inject a fixed volume (e.g., 20-50 µL) of the sample and run the elution at a constant flow rate (e.g., 1 mL/min). Use a multi-wavelength detector to monitor the eluent at 280 nm (for protein) and ~780 nm (for ICG).
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric conjugate, HMW aggregates (elute earlier), and any free dye or fragments (elute later).
-
Integrate the peak areas at each time point.
-
Calculate the percentage of aggregates by dividing the aggregate peak area by the total peak area. An increase in the aggregate peak area over time indicates instability.
-
References
Validation & Comparative
Validating the Biological Activity of a Disulfo-ICG Amine Conjugate: A Comparative Guide
For researchers and drug development professionals, validating the biological activity of fluorescently labeled conjugates is a critical step in ensuring their efficacy and safety. This guide provides a comprehensive comparison of Disulfo-ICG amine conjugates with two common alternatives, IRDye 800CW NHS ester and Alexa Fluor 790 NHS ester. We present a compilation of experimental data, detailed protocols for key validation assays, and visualizations of experimental workflows and a relevant signaling pathway.
Data Presentation: A Comparative Analysis
The selection of a near-infrared (NIR) dye for conjugation is often a balance between photophysical properties, biological inertness, and cost. Below is a summary of key performance indicators for this compound, IRDye 800CW, and Alexa Fluor 790. Data has been compiled from various sources and should be considered as representative values.
Table 1: Photophysical Properties of NIR Dyes
| Property | This compound | IRDye 800CW | Alexa Fluor 790 |
| Excitation Max (nm) | ~785 | ~774 | ~784 |
| Emission Max (nm) | ~810 | ~789 | ~814[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 | ~240,000[2] | ~270,000[1] |
| Quantum Yield | Low in aqueous solution, increases upon protein binding | ~0.12 | Not specified, but generally high for Alexa Fluor dyes |
| Photostability | Moderate | High | High |
Table 2: Biological Performance Indicators
| Assay | This compound Conjugate | IRDye 800CW Conjugate | Alexa Fluor 790 Conjugate |
| In Vitro Cytotoxicity (IC50) | Generally low toxicity, but can vary with conjugate and cell line. | Generally considered non-toxic at concentrations used for imaging[2]. | Generally low toxicity, designed for biological imaging. |
| Cellular Uptake Efficiency | Varies depending on the conjugate and cell type; can be internalized via endocytosis. | Efficiently taken up, often used for in vivo imaging of tumors and other biological targets. | High cellular uptake, designed for sensitive detection in biological systems. |
| In Vivo Tumor-to-Background Ratio | Can provide good contrast, but clearance can be rapid. | High, often used for targeted tumor imaging with high signal-to-noise ratio. | High, designed for bright in vivo imaging. |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate validation of conjugate bioactivity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of the dye conjugate on cell viability.
a. Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound conjugate, IRDye 800CW conjugate, and Alexa Fluor 790 conjugate (dissolved in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the dye conjugates in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugates. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake and Localization by Flow Cytometry
This protocol quantifies the cellular uptake of the fluorescent conjugates.
a. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound conjugate, IRDye 800CW conjugate, and Alexa Fluor 790 conjugate
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
b. Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the fluorescent conjugates at a predetermined concentration (e.g., 1-10 µM) for various time points (e.g., 1, 4, and 24 hours).
-
Wash the cells twice with cold PBS and detach them using trypsin.
-
Resuspend the cells in FACS buffer.
-
Add a viability dye (e.g., PI) to distinguish live and dead cells.
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters for the specific NIR dye.
-
Quantify the mean fluorescence intensity (MFI) of the live cell population to determine the relative cellular uptake.
In Vivo Optical Imaging in a Tumor-Bearing Mouse Model
This protocol assesses the in vivo targeting and biodistribution of the conjugates.
a. Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound conjugate, IRDye 800CW conjugate, and Alexa Fluor 790 conjugate
-
In vivo imaging system (e.g., IVIS) with appropriate filters for NIR fluorescence
-
Anesthesia (e.g., isoflurane)
b. Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the fluorescent conjugate via intravenous (tail vein) injection. The dose will depend on the specific conjugate and should be optimized.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation.
-
After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and quantify the dye distribution.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
A Head-to-Head Comparison: Disulfo-ICG and ICG-NHS Ester for High-Performance Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence protein labeling, the choice of dye is a critical determinant of experimental success. This guide provides an objective comparison of two indocyanine green (ICG) derivatives for protein labeling: the water-soluble Disulfo-ICG amine and the conventional ICG-NHS ester. This comparison focuses on their chemical properties, labeling methodologies, and the performance of the resulting protein conjugates, supported by established principles of bioconjugation chemistry.
The fundamental difference between these two labeling reagents lies in their reactive moieties and, consequently, their conjugation chemistry and solubility. ICG-NHS ester is a well-established reagent that reacts with primary amines on proteins, such as the side chains of lysine residues and the N-terminus, to form stable amide bonds. In contrast, this compound possesses a primary amine group, which is not reactive with protein amines but can be conjugated to carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) using a crosslinker like EDC. The "Disulfo-" prefix in this compound indicates the presence of two sulfonate groups, a key modification that dramatically enhances its water solubility compared to the more hydrophobic standard ICG.
At a Glance: Key Performance Differences
| Feature | Disulfo-ICG | ICG-NHS Ester |
| Reactive Group | Amine (-NH2) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group on Protein | Carboxyl groups (-COOH) | Primary amines (-NH2) |
| Conjugation Chemistry | Requires activator (e.g., EDC) | Direct reaction |
| Water Solubility | High | Low |
| Requirement for Organic Co-solvent | No | Yes (typically DMSO or DMF) |
| Risk of Protein Precipitation | Low | Higher |
| Potential for Dye Aggregation | Low | High |
| Background Signal in Imaging | Potentially Lower | Potentially Higher |
| Conjugate Stability | Expected to be high | Can be variable |
Delving Deeper: A Comparative Analysis
The choice between this compound and ICG-NHS ester for protein labeling has significant implications for the experimental workflow and the quality of the final conjugate.
Solubility and Ease of Use: The most striking difference is water solubility. Disulfo-ICG's two sulfonate groups render it highly soluble in aqueous buffers. This eliminates the need for organic co-solvents like DMSO or DMF, which are typically required to dissolve the hydrophobic ICG-NHS ester before its addition to an aqueous protein solution. The absence of organic solvents in the labeling reaction with Disulfo-ICG minimizes the risk of protein denaturation and precipitation, which can be a significant concern when working with sensitive proteins.
Conjugation Chemistry and Site-Specificity: ICG-NHS ester chemistry is straightforward, involving a direct reaction with primary amines to form a stable amide bond.[1] This reaction is efficient at a slightly basic pH (typically 8.0-9.0).[2][3] However, since proteins often have multiple lysine residues, this can lead to a heterogeneous population of labeled proteins with varying degrees of labeling (DOL) and labeling sites.
This compound, on the other hand, requires a different approach. The most common method involves the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups on the protein. These activated carboxyl groups then react with the amine group of the Disulfo-ICG to form an amide bond. This two-step process offers the potential for more controlled labeling by targeting different amino acid residues.
Visualizing the Labeling Chemistries
To illustrate the different conjugation strategies, the following diagrams outline the chemical reactions involved in protein labeling with ICG-NHS ester and this compound.
Caption: ICG-NHS ester reacts with a primary amine on a protein to form a stable amide bond.
References
A Comparative Guide to Near-Infrared Dyes: Disulfo-ICG Amine vs. Alexa Fluor 790 for In Vivo Imaging
In the rapidly advancing field of in vivo optical imaging, the choice of a near-infrared (NIR) fluorescent probe is critical to achieving high-quality, reproducible data. The NIR window (700-900 nm) is favored for deep tissue imaging due to the reduced absorption and scattering of light by biological tissues, leading to lower autofluorescence and higher signal-to-background ratios. This guide provides a detailed comparison of two prominent amine-reactive NIR dyes: Disulfo-ICG amine and Alexa Fluor 790, designed to assist researchers in selecting the optimal reagent for their specific experimental needs.
Physicochemical and Spectroscopic Properties
A fundamental comparison begins with the intrinsic properties of the fluorophores themselves. These characteristics dictate the potential brightness, spectral compatibility, and bioconjugation efficiency of the dyes.
| Property | This compound (Derivative of ICG) | Alexa Fluor 790 |
| Excitation Maximum | ~789 nm[1] | ~782-784 nm[2][3][4] |
| Emission Maximum | ~814 nm[1] | ~805-814 nm |
| Molar Extinction Coeff. | ~200,000 cm⁻¹M⁻¹ (Value for ICG) | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Low in aqueous solutions (~2.5% for ICG), increases when protein-bound | Generally high, characteristic of the Alexa Fluor family |
| Photostability | Moderate; susceptible to photobleaching | High; engineered for superior photostability |
| Aqueous Stability | Moderate; ICG is known for instability in aqueous solutions | High |
| Reactive Group | Primary Amine | NHS Ester (for amine conjugation) |
In Vivo Performance Comparison
While direct, head-to-head in vivo imaging studies comparing this compound and Alexa Fluor 790 are not prominently available in the reviewed literature, a qualitative and inferred comparison can be made based on the known characteristics of their respective dye families.
| Performance Metric | This compound | Alexa Fluor 790 |
| Signal Brightness | Moderate. Brightness is highly dependent on the local microenvironment and protein binding. Can suffer from concentration-dependent self-quenching. | High. The combination of a high extinction coefficient and high quantum yield results in exceptionally bright conjugates, crucial for detecting low-abundance targets. |
| Signal-to-Background Ratio | Variable. The hydrophilicity of the disulfo- moiety may reduce non-specific binding compared to standard ICG, but rapid hepatic clearance is a known trait of ICG. | Potentially higher due to superior brightness and photostability, allowing for longer integration times and more robust signal detection against background noise. |
| Biodistribution & Clearance | Primarily cleared by the liver into the bile. The disulfonation may slightly alter pharmacokinetics compared to standard ICG. | Biodistribution is primarily determined by the conjugated biomolecule (e.g., antibody, peptide). Unconjugated dye is cleared renally. |
| Photostability in vivo | Moderate. Susceptibility to photobleaching can be a limitation for longitudinal studies requiring repeated imaging sessions. | Very High. Superior photostability allows for repeated exposures and longer-term imaging studies with minimal signal degradation. |
Summary: Alexa Fluor 790 is engineered for brightness and stability, making it a robust choice for a wide array of in vivo applications, especially quantitative and longitudinal studies. This compound, as a derivative of the clinically approved ICG, offers the advantage of a well-documented history in medical diagnostics. Its performance can be substantial, particularly in applications leveraging its interaction with plasma proteins, but may be less consistent than that of Alexa Fluor 790 due to its environmental sensitivity and lower photostability.
Experimental Protocols
Below is a generalized, representative protocol for a comparative in vivo imaging study in a subcutaneous tumor mouse model. This protocol outlines the key steps that would be necessary to directly compare the performance of this compound and Alexa Fluor 790 conjugated to a targeting ligand (e.g., an antibody).
Protocol: Comparative In Vivo NIR Fluorescence Imaging
-
Probe Preparation:
-
Conjugate the amine-reactive NHS ester of Alexa Fluor 790 and the this compound to the targeting antibody at a controlled dye-to-protein ratio (typically 1.5 to 3 for in vivo use).
-
Purify the conjugates via size exclusion chromatography to remove any unconjugated dye.
-
Characterize the final conjugates by spectrophotometry to determine the precise degree of labeling.
-
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Subcutaneously implant human cancer cells (e.g., U87MG, MDA-MB-231) into the right flank.
-
Allow tumors to grow to a volume of approximately 100-150 mm³.
-
-
In Vivo Imaging Procedure:
-
Anesthetize mice using isoflurane (2% for induction, 1.5% for maintenance).
-
Acquire pre-injection (baseline) fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Excitation Filter: ~780 nm
-
Emission Filter: ~820 nm
-
-
Administer the fluorescently labeled antibody conjugates intravenously via the tail vein. A typical dose would be 10 nmol of dye per mouse.
-
Acquire fluorescence and photographic images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Maintain consistent imaging parameters (exposure time, binning, f/stop, field of view) for all animals and time points.
-
-
Image and Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.
-
Calculate the signal-to-background ratio (SBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
Following the final imaging session, euthanize the mice and excise tumors and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm biodistribution.
-
Visualizations
Workflow for Comparative In Vivo Imaging
References
Characterization of Disulfo-ICG Amine Labeled Antibodies by SDS-PAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disulfo-Indocyanine Green (ICG) amine for antibody labeling and subsequent characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The performance of Disulfo-ICG amine is objectively compared with alternative near-infrared (NIR) fluorescent dyes, supported by experimental protocols and data to aid in the selection of the most suitable reagents for your research needs.
Introduction
The labeling of antibodies with fluorescent dyes is a cornerstone technique in a myriad of life science applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging. The characterization of these labeled antibodies is crucial to ensure the integrity of the antibody and the efficiency of the labeling reaction. SDS-PAGE followed by in-gel fluorescence scanning is a direct and effective method to assess the molecular weight, purity, and labeling success of fluorescently-conjugated antibodies.
This compound is a water-soluble, amine-reactive derivative of the near-infrared fluorophore, Indocyanine Green. Its spectral properties in the NIR range (typically excitation around 780 nm and emission around 820 nm) offer significant advantages, including deeper tissue penetration for in vivo studies and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1] This guide will delve into the specifics of using this compound for antibody labeling and its characterization by SDS-PAGE, while also providing a comparative analysis with other commonly used NIR dyes.
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the covalent conjugation of this compound to primary amines on an antibody.
Materials:
-
Antibody solution (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).
-
This compound, N-hydroxysuccinimide (NHS) ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Adjust the antibody solution to pH 8.3-8.5 using the labeling buffer.
-
Add a 5- to 15-fold molar excess of the reactive this compound to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for Disulfo-ICG).
SDS-PAGE Analysis of Labeled Antibodies
This protocol describes the analysis of the fluorescently labeled antibody by SDS-PAGE and in-gel fluorescence detection.
Materials:
-
This compound labeled antibody.
-
Unlabeled antibody (as a control).
-
SDS-PAGE loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT).
-
Polyacrylamide gels and electrophoresis apparatus.
-
Fluorescence imaging system capable of NIR excitation and emission detection.
Procedure:
-
Sample Preparation:
-
Mix the labeled and unlabeled antibody samples with SDS-PAGE loading buffer. For non-reducing conditions, use a loading buffer without a reducing agent. For reducing conditions, add a reducing agent and heat the samples at 95-100°C for 5-10 minutes. It is important to note that heating can sometimes cause aggregation of labeled antibodies.
-
-
Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to standard procedures.
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water.
-
Image the gel using a fluorescence scanner equipped with appropriate lasers and filters for NIR dyes (e.g., excitation at ~780 nm and emission filter at ~820 nm).
-
-
Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands, including the unlabeled control and molecular weight markers.
Performance Comparison of NIR Dyes for Antibody Labeling and SDS-PAGE Detection
The choice of a fluorescent dye for antibody labeling depends on several factors, including its photophysical properties, reactivity, and performance in the specific application. Below is a comparison of this compound with other common amine-reactive near-infrared dyes.
| Feature | This compound | Alexa Fluor 750 NHS Ester | Cy7 NHS Ester | DyLight 800 NHS Ester |
| Excitation Max (nm) | ~780 | ~749 | ~750 | ~777 |
| Emission Max (nm) | ~820 | ~775 | ~776 | ~794 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 | ~240,000 | ~250,000 | ~270,000 |
| Quantum Yield | Moderate | Moderate | High | High |
| Photostability | Moderate | High | Moderate | High |
| Water Solubility | High | High | Moderate | High |
| Relative Brightness | Good | Very Good | Excellent | Excellent |
| Limit of Detection (LOD) | Low nanogram range (estimated) | Low nanogram to picogram range | Low nanogram to picogram range | Low nanogram to picogram range |
| Signal-to-Noise Ratio | High (due to NIR emission) | Very High | High | Very High |
Note: The Limit of Detection and Signal-to-Noise Ratio are dependent on the specific antibody, degree of labeling, and the imaging system used. The values provided are estimates based on the general properties of NIR dyes. Direct side-by-side quantitative comparisons for in-gel SDS-PAGE analysis of labeled antibodies are not extensively available in published literature. Alexa Fluor and DyLight dyes are generally reported to have higher photostability and quantum yields compared to traditional cyanine dyes like Cy7, which can translate to improved sensitivity and signal-to-noise ratios in some applications.[2]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for labeling antibodies with this compound.
Caption: Workflow for SDS-PAGE analysis of labeled antibodies.
Conclusion
The characterization of fluorescently labeled antibodies by SDS-PAGE is a critical quality control step. This compound offers the advantages of near-infrared fluorescence, including high signal-to-noise ratio, making it an excellent choice for sensitive detection. While alternatives like Alexa Fluor and DyLight dyes may offer superior photostability and brightness, the selection of the optimal dye should be guided by the specific experimental requirements and instrumentation available. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to effectively label and characterize antibodies for their downstream applications.
References
Comparative Guide to In Vitro Cell Binding Assays: Disulfo-ICG Amine Conjugates vs. Alternative NIR Dyes
This guide provides a comparative analysis of Disulfo-ICG amine conjugates and other near-infrared (NIR) dyes for use in in vitro cell binding assays. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at performance metrics, experimental protocols, and relevant biological pathways.
Introduction to NIR Dyes in Cell Binding Assays
Near-infrared (NIR) fluorescent dyes are crucial tools for in vitro cell binding assays due to their ability to reduce background autofluorescence from cells and culture media, leading to higher signal-to-noise ratios. Disulfo-ICG is a derivative of indocyanine green (ICG), a dye approved by the FDA for certain clinical applications. Its amine-reactive form allows for covalent conjugation to targeting moieties like antibodies and peptides, enabling the quantification of binding to specific cellular targets. This guide compares this compound conjugates with other commonly used NIR dyes, such as those from the Alexa Fluor and DyLight series, to aid in the selection of the most appropriate reagent for specific research needs.
Performance Comparison of NIR Dyes
The selection of an NIR dye for a cell binding assay depends on several factors, including brightness, photostability, and signal-to-noise ratio. The following table summarizes the key performance characteristics of Disulfo-ICG and comparable dyes.
| Feature | Disulfo-ICG | Alexa Fluor 750 | DyLight 755 |
| Excitation Max (nm) | ~750-770 | 749 | 752 |
| Emission Max (nm) | ~780-800 | 775 | 776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >150,000 | 270,000 | 220,000 |
| Quantum Yield | Moderate | Moderate | High |
| Photostability | Moderate | High | High |
| Solubility | High in aqueous buffers | High in aqueous buffers | High in aqueous buffers |
| Reactive Form | Amine (for conjugation) | NHS ester, Maleimide | NHS ester, Maleimide |
Experimental Protocols
A successful cell binding assay relies on a well-defined and executed protocol. Below are detailed methodologies for conjugating an amine-reactive dye to a targeting protein and for performing the subsequent cell binding assay.
Protocol 1: Conjugation of Amine-Reactive Dye to a Targeting Antibody
-
Antibody Preparation : Dissolve the antibody in a phosphate-buffered saline (PBS) solution at a concentration of 1-5 mg/mL. The buffer should be free of any primary amines (e.g., Tris).
-
Dye Preparation : Immediately before use, dissolve the amine-reactive Disulfo-ICG or alternative NIR dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction : Add the dissolved dye to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody. Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purification : Remove the unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein concentration.
Protocol 2: In Vitro Cell Binding Assay using Flow Cytometry
-
Cell Preparation : Culture the target cells to approximately 80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and wash them with a suitable binding buffer (e.g., PBS with 1% bovine serum albumin).
-
Incubation : Resuspend the cells in the binding buffer at a concentration of 1x10⁶ cells/mL. Add the NIR dye-conjugated antibody at various concentrations and incubate for 1-2 hours at 4°C to prevent internalization.
-
Washing : After incubation, wash the cells twice with cold binding buffer to remove any unbound conjugate.
-
Data Acquisition : Resuspend the cells in fresh binding buffer and analyze them using a flow cytometer equipped with the appropriate lasers and filters for the chosen NIR dye.
-
Analysis : Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of binding. The binding affinity (Kd) can be calculated by plotting the MFI against the concentration of the labeled antibody.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow for an in vitro cell binding assay and a common signaling pathway that can be investigated using these methods.
A Head-to-Head Comparison of Disulfo-ICG Amine and Cy7 Amine for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical decision that can significantly impact the outcome of imaging studies and the development of targeted therapeutics. This guide provides an objective, data-driven comparison of two prominent amine-reactive NIR dyes: Disulfo-ICG amine and Cy7 amine.
Indocyanine Green (ICG) and its derivatives, alongside the cyanine dye family, particularly Cy7, are mainstays in NIR fluorescence applications. Their utility stems from their emission profiles falling within the NIR window (700-900 nm), a spectral range that offers deep tissue penetration and minimal autofluorescence, making them ideal for in vivo imaging. This guide will delve into the key performance characteristics of this compound and Cy7 amine, offering a clear comparison of their chemical, physical, and spectral properties to aid in the selection of the optimal dye for specific research needs.
Key Performance Metrics at a Glance
The following table summarizes the essential quantitative data for this compound and Cy7 amine, providing a rapid and direct comparison of their fundamental properties.
| Property | This compound | Cy7 Amine |
| Maximum Absorption (λex) | ~780 nm[1] | 750 - 756 nm[2] |
| Maximum Emission (λem) | Not explicitly stated, but expected to be ~800-820 nm, similar to ICG derivatives[3] | 773 - 779 nm[2] |
| Molar Extinction Coefficient (ε) | ~225,000 M⁻¹cm⁻¹[1] | ~199,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.028 (a 75% improvement over ICG) | ~0.3 |
| Molecular Weight | ~1033.23 g/mol | ~720 - 953 g/mol (varies by counter-ion and specific structure) |
| Aqueous Solubility | High (10 mg/mL) | Good, especially for sulfonated versions. Non-sulfonated versions require organic co-solvents. |
| Plasma Stability (t₁/₂) | ~4.1 hours | Not consistently reported, but generally considered stable for imaging studies. |
| Key Structural Feature | Indocyanine green core with two sulfonate groups and a reactive amine. | Heptamethine cyanine dye with a reactive amine. Can be sulfonated or non-sulfonated. |
Delving Deeper: A Head-to-Head Comparison
Photophysical Properties
Both this compound and Cy7 amine exhibit absorption and emission profiles in the coveted NIR window, which is crucial for deep-tissue imaging applications. Cy7 amine, with a quantum yield of approximately 0.3, is notably brighter than this compound (quantum yield ~0.028). However, it is important to note that the quantum yield of this compound is a significant 75% improvement over its parent compound, ICG. The molar extinction coefficient of this compound is slightly higher than that of Cy7 amine, suggesting a greater ability to absorb light at its peak wavelength.
Chemical Structure and its Implications
The defining feature of this compound is the presence of two sulfonate groups. This sulfonation imparts several key advantages:
-
Enhanced Hydrophilicity: The sulfonate groups dramatically increase the water solubility of the dye, allowing for conjugation reactions in purely aqueous buffers and reducing the need for organic co-solvents that can be detrimental to sensitive proteins.
-
Reduced Aggregation: The negative charges of the sulfonate groups lead to electrostatic repulsion between dye molecules, which significantly decreases the tendency for aggregation. Aggregation is a common issue with cyanine dyes that can lead to fluorescence quenching and altered pharmacokinetic profiles.
-
Altered Pharmacokinetics: Increased hydrophilicity can shift the primary elimination pathway from hepatic (liver) to renal (kidney) clearance. This can be advantageous in reducing background signals from the liver during in vivo imaging.
Cy7 amine is a more general classification, and its properties can vary depending on whether it is a sulfonated or non-sulfonated version. Non-sulfonated Cy7 amine is more hydrophobic and typically requires the use of organic co-solvents like DMSO or DMF for conjugation reactions. Sulfonated Cy7 amine, similar to this compound, offers the benefits of increased water solubility and reduced aggregation.
Experimental Protocols
The following section provides a detailed methodology for a key experiment: the conjugation of an amine-reactive dye to a protein. This protocol is generally applicable to both this compound and Cy7 amine when using their N-hydroxysuccinimide (NHS) ester derivatives, which react with the primary amine on the dye.
Protein Conjugation via NHS Ester Chemistry
This protocol describes the covalent attachment of an amine-reactive fluorescent dye to a protein, such as an antibody.
Materials:
-
This compound or Cy7 amine
-
N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein (e.g., IgG) in an amine-free buffer (e.g., 1X PBS, pH 7.4)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow Diagram:
Caption: A typical workflow for the conjugation of an amine-reactive dye to a protein.
Procedure:
-
Dye Activation (Preparation of NHS Ester):
-
Dissolve this compound or Cy7 amine and an excess of an NHS ester activation reagent (like DSC) in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the amine-reactive NHS ester.
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
-
-
Conjugation Reaction:
-
Slowly add a calculated amount of the activated dye solution to the protein solution while gently stirring. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute the conjugate with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein, while the smaller, unconjugated dye will elute later.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorption wavelength of the dye (~780 nm for this compound, ~750 nm for Cy7 amine).
-
The DOL is calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the principle of using a dye-conjugated antibody for targeted cell imaging, a common application for these fluorescent probes.
Caption: Targeted cell imaging using a fluorescent dye-antibody conjugate.
Conclusion
Both this compound and Cy7 amine are powerful tools for NIR fluorescence applications. The choice between them will depend on the specific requirements of the experiment.
-
Choose Cy7 amine when maximum brightness is the primary concern, as its quantum yield is significantly higher.
-
Choose this compound when high water solubility, reduced aggregation, and potentially altered (renal) clearance are critical. Its improved characteristics over the parent ICG compound make it a robust choice for in vivo studies where stability and predictable behavior are paramount.
For any application, it is crucial to empirically determine the optimal dye-to-protein ratio and purification methods to ensure the best performance of the resulting conjugate. This guide provides a foundational understanding to assist researchers in making an informed decision for their specific needs in the dynamic field of biomedical research and drug development.
References
In Vivo Stability of Disulfo-ICG Amine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) dye for in vivo imaging is a critical decision that directly impacts the quality and reliability of experimental data. Among the available options, Disulfo-Indocyanine Green (ICG) amine conjugates have emerged as a noteworthy candidate. This guide provides an objective comparison of the in vivo performance of Disulfo-ICG amine conjugates against other commonly used NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate imaging agent for your research needs.
Indocyanine green (ICG) is a fluorescent dye approved by the FDA for various diagnostic applications.[1] However, its utility in targeted in vivo imaging is often hampered by its rapid clearance from circulation, with a half-life of only 150 to 180 seconds.[1] To overcome this limitation, derivatives such as Disulfo-ICG have been developed. The addition of sulfonate groups enhances hydrophilicity, which can lead to a longer plasma half-life and improved biodistribution characteristics. The amine-reactive form of Disulfo-ICG allows for stable covalent conjugation to biomolecules, such as antibodies, creating targeted imaging agents.
Comparative Analysis of In Vivo Stability
The in vivo stability of a dye conjugate is a key determinant of its imaging efficacy. A longer plasma half-life allows for better tumor accumulation and higher target-to-background ratios. This section compares the in vivo stability of this compound conjugates with other widely used NIR dyes, IRDye 800CW and Alexa Fluor 750.
| Dye Conjugate | Target Molecule | Animal Model | Plasma Half-life | Key Findings & Reference |
| Disulfo-ICG Derivative (SIDAG) | - | Mice | Significantly longer than ICG | More hydrophilic than ICG, leading to a shift from hepatobiliary to renal elimination.[2] |
| IRDye 800CW-Nimotuzumab | EGFR | BALB/c Mice | 38 ± 1.5 hours | The conjugate was stable and non-toxic, demonstrating a long circulation time suitable for targeted imaging.[3][4] |
| Alexa Fluor 750-Trastuzumab | HER2/neu | - | Not explicitly stated, but demonstrated high photostability and suitability for in vivo imaging. | Conjugation increased the fluorescence lifetime of the dye. |
| ICG (unconjugated) | - | - | 2-4 minutes | Rapidly cleared from circulation, limiting its use for long-term imaging. |
Note: Direct head-to-head comparative studies of the in vivo half-life of this compound conjugates against IRDye 800CW and Alexa Fluor 750 conjugates are limited in publicly available literature. The data presented is compiled from studies on individual dye conjugates. The stability and pharmacokinetics of a conjugate are influenced by the dye, the conjugation chemistry, and the properties of the conjugated biomolecule.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Protocol 1: Conjugation of Amine-Reactive Dyes to Antibodies
This protocol describes the general procedure for labeling an antibody with an amine-reactive NIR dye, such as Disulfo-ICG-NHS ester, IRDye 800CW-NHS ester, or Alexa Fluor 750-NHS ester.
Materials:
-
Purified monoclonal antibody (1-2 mg/mL)
-
Amine-reactive NIR dye (e.g., Disulfo-ICG-NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the antibody against the amine-free buffer to remove any interfering substances and to adjust the pH.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1 dye-to-antibody). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification: Separate the antibody-dye conjugate from unconjugated dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorption wavelength of the dye.
Protocol 2: In Vivo Stability and Pharmacokinetic Analysis
This protocol outlines the steps to determine the plasma half-life of a fluorescently labeled antibody conjugate in a mouse model.
Materials:
-
Antibody-dye conjugate
-
Healthy mice (e.g., BALB/c)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Fluorescence plate reader or in vivo imaging system
Procedure:
-
Injection: Administer a defined dose of the antibody-dye conjugate to each mouse via intravenous injection (e.g., tail vein).
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader or by imaging the samples with an in vivo imaging system.
-
Data Analysis: Plot the average fluorescence intensity versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the plasma half-life of the conjugate.
Protocol 3: Biodistribution Study
This protocol details the procedure for assessing the organ distribution of the fluorescent conjugate at a specific time point.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Near-Infrared Fluorescent Probes for Quantitative Tumor Uptake Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of near-infrared (NIR) fluorescent probes for tumor imaging, with a focus on Indocyanine Green (ICG) derivatives and other relevant alternatives. The data presented is compiled from preclinical studies to assist in the selection of appropriate probes for cancer research and drug development.
Introduction
The tumor accumulation of these probes is often mediated by the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of macromolecules and nanoparticles.[1][2] Additionally, cellular uptake mechanisms, such as endocytosis, can contribute to the retention of these probes within tumor cells.[1][2][3]
Quantitative Comparison of Tumor Uptake
The following tables summarize the quantitative data on tumor uptake for various NIR fluorescent probes from preclinical studies in mouse models. The data is presented as Tumor-to-Background Ratio (TBR) and Biodistribution (% Injected Dose per gram of tissue - %ID/g).
Table 1: Tumor-to-Background Ratios (TBR) of NIR Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| ICG | Oral Cancer (Human Patients) | 6 hours | 2.06 ± 0.23 | |
| ICG-NH2 | MCF-7 Xenograft | 12 hours | Weak fluorescence at tumor site, primary liver accumulation | |
| cRGD-ZW800-1 | HT-29 (Colon) | 4 hours | ~3.5 | |
| cRGD-ZW800-1 | BxPC-3 (Pancreas) | 4 hours | >2 | |
| cRGD-ZW800-1 | OSC-19 (Oral) | 4 hours | ~3.0 | |
| 2D5-IRDye800CW | Colo201 (Colorectal) | 24 hours | 2.67 ± 0.24 | |
| Cetuximab-IRDye800CW | A-431 (Epidermoid) | 24 hours | ~3.5 | |
| SBK2-ICG | Glioma | 10 min - 24 hours | Significantly higher than control |
TBR values can vary significantly based on the tumor model, imaging system, and method of calculation.
Table 2: Biodistribution of NIR Probes in Tumor-Bearing Mice (%ID/g)
| Probe | Organ | 4 hours Post-Injection | 24 hours Post-Injection | Reference |
| cRGD-ZW800-1 | Tumor (BxPC-3) | ~2.5 | ~1.5 | |
| Liver | ~1.2 | ~0.5 | ||
| Kidney | ~3.0 | ~0.8 | ||
| Muscle | ~0.2 | ~0.1 | ||
| [68Ga]Ga-IRDye800CW derivative | Tumor (4T1) | 0.89 ± 0.24 (1.5h) | - | |
| Blood | 0.61 ± 0.08 (1.5h) | - | ||
| Liver | High | - | ||
| Kidney | High | - | ||
| 89Zr-cetuximab-IRDye800CW | Tumor (A431) | - | ~25 | |
| Liver | - | ~10 | ||
| Blood | - | ~8 | ||
| Heptamethine Cyanine-DOTA-64Cu | Tumor (U87MG) | 0.14 ± 0.02 (6h) | 0.16 ± 0.03 | |
| Blood | - | - | ||
| Liver | High | High |
%ID/g values are estimations from graphical data in the cited literature and should be considered approximate.
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantitative analysis of NIR probe tumor uptake.
In Vivo Fluorescence Imaging and Biodistribution Analysis
This protocol outlines the general steps for assessing the in vivo performance of a NIR fluorescent probe in a tumor-bearing mouse model.
-
Animal Model: Athymic nude mice (4-6 weeks old) are subcutaneously or orthotopically inoculated with a cancer cell line (e.g., A-431, HT-29, U87-MG). Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Probe Administration: The NIR fluorescent probe is dissolved in a biocompatible solvent (e.g., PBS, DMSO/saline mixture). A specific dose (e.g., 10 nmol) of the probe is administered to the tumor-bearing mice via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), the mice are anesthetized (e.g., with isoflurane) and imaged using a whole-animal NIR fluorescence imaging system (e.g., IVIS, Pearl Trilogy).
-
Image Analysis and TBR Calculation: The fluorescence intensity in the tumor region and in a contralateral background region (e.g., muscle or skin) is quantified using the imaging software. The Tumor-to-Background Ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor by the average fluorescence intensity of the background tissue.
-
Ex Vivo Biodistribution: At a predetermined endpoint (e.g., 24 hours post-injection), mice are euthanized. The tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.) are excised, weighed, and imaged ex vivo using the NIR fluorescence imaging system.
-
Quantitative Biodistribution Analysis: A standard curve is generated by imaging known concentrations of the NIR probe. The fluorescence intensity of each organ is measured, and the amount of probe per gram of tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Cellular Uptake Analysis
This protocol describes the methodology for quantifying the in vitro uptake of NIR probes by cancer cells.
-
Cell Culture: Cancer cells (e.g., A-431, MCF-7) are cultured in appropriate media in multi-well plates until they reach a desired confluency.
-
Probe Incubation: The NIR probe is added to the cell culture medium at a specific concentration (e.g., 10 µM). The cells are incubated with the probe for various time periods (e.g., 30 min, 1h, 4h).
-
Washing: After incubation, the cells are washed multiple times with PBS to remove any unbound probe.
-
Fluorescence Measurement: The intracellular fluorescence is quantified using a microplate reader or by lysing the cells and measuring the fluorescence of the lysate.
-
Microscopy: Cellular uptake and subcellular localization of the probe can be visualized using a fluorescence microscope.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the quantitative analysis of NIR probe tumor uptake.
Caption: Experimental workflow for in vivo quantitative analysis of NIR probes.
Caption: Mechanisms of NIR probe accumulation in tumors.
Conclusion
The selection of an appropriate NIR fluorescent probe is a critical step in the quantitative analysis of tumor uptake. While ICG is clinically approved and widely used, its rapid clearance and non-specific binding can be limitations. Derivatives of ICG and newer generation dyes like ZW800-1 and IRDye 800CW, especially when conjugated to targeting moieties, have shown promise in preclinical studies by offering improved tumor-to-background ratios and more favorable biodistribution profiles. This guide provides a starting point for researchers to compare the performance of these probes and select the most suitable one for their specific research needs. The provided experimental protocols and workflow diagrams offer a framework for conducting rigorous and reproducible quantitative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Preferential tumor cellular uptake and retention of indocyanine green for in vivo tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Intensity of Disulfo-ICG Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of various Disulfo-Indocyanine Green (ICG) amine derivatives. These near-infrared (NIR) fluorescent probes are integral to a wide range of research and clinical applications, from in vivo imaging to targeted drug delivery. The addition of disulfo- groups to the ICG core enhances aqueous solubility and can influence the photophysical properties of the dye. This document aims to furnish researchers with the necessary data and protocols to select the most suitable Disulfo-ICG amine derivative for their specific application.
Quantitative Comparison of Photophysical Properties
The fluorescence intensity of a fluorophore is determined by its molar extinction coefficient and quantum yield. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The product of these two values is proportional to the brightness of the fluorophore.
| Derivative Name | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 225,000 [cite: 1 (Smolecule)] | Data not available | - | ~780 | ~810 |
| Disulfo-ICG NHS Ester | ≥ 218,000 [cite: 1 (BioActs Official Website)] | Data not available | - | 785 [cite: 1 (BioActs Official Website)] | 811 [cite: 1 (BioActs Official Website)] |
| Indocyanine Green (ICG) (Parent Compound) | 223,000 | 0.14 (in organic solvents) | 31,220 | 787 | 815 |
Note: The quantum yield for the this compound derivatives is not specified in the available literature. The value for the parent ICG compound is provided as a reference. The fluorescence quantum yield of ICG is known to be lower in aqueous solutions.
Experimental Protocols
Accurate and reproducible measurement of fluorescence properties is critical for the comparison of different fluorophores. Below are detailed protocols for the determination of molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.
Materials:
-
This compound derivative
-
High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes with a 1 cm path length
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the this compound derivative and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Measure absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve: Plot the absorbance at λmax against the molar concentration of the dye for each dilution.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Indocyanine Green (ICG) is often used as a standard for NIR dyes.
Materials:
-
This compound derivative (sample)
-
Indocyanine Green (standard)
-
High-purity solvent (the same for both sample and standard)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure fluorescence emission: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (ηsample² / ηstandard²)
where:
-
Φstandard is the known quantum yield of the standard.
-
msample and mstandard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstandard are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the fluorescence intensity of different this compound derivatives.
Caption: Experimental workflow for the comparative analysis of this compound derivatives.
A Comparative Guide to Cross-Reactivity Testing of Disulfo-ICG Amine Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, the specificity of secondary antibodies is paramount. Cross-reactivity, the unintended binding of a secondary antibody to off-target immunoglobulins, can lead to high background noise and false-positive results, compromising data integrity. This guide provides a comprehensive comparison of Disulfo-ICG amine labeled secondary antibodies with other near-infrared (NIR) alternatives, focusing on cross-reactivity and overall performance.
Introduction to this compound and its Alternatives
Disulfo-Indocyanine Green (Disulfo-ICG) is a water-soluble derivative of the NIR dye Indocyanine Green. Its amine-reactive form allows for covalent conjugation to secondary antibodies, enabling detection in the 800 nm channel. This region of the spectrum is advantageous due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios.
Key alternatives to Disulfo-ICG in the NIR spectrum include:
-
Alexa Fluor 790: A member of the highly photostable and bright Alexa Fluor family of dyes.[1][2] It is a sulfonated cyanine dye designed for improved water solubility and reduced aggregation.[1][2]
-
IRDye 800CW: A well-established NIR dye widely used for in-vivo imaging, western blotting, and immunofluorescence.[3]
All three dyes are commonly used to label highly cross-adsorbed secondary antibodies, a critical purification step to minimize off-target binding.
Performance Comparison of NIR Dyes
| Property | This compound | Alexa Fluor 790 | IRDye 800CW |
| Excitation Maximum (λex) | ~788 nm | ~782 nm | ~774 nm |
| Emission Maximum (λem) | ~815 nm | ~805 nm | ~789 nm |
| Molar Extinction Coefficient (ε) | ~230,000 cm⁻¹M⁻¹ | ~260,000 cm⁻¹M⁻¹ | ~240,000 cm⁻¹M⁻¹ |
| Relative Photostability | Moderate | High | High |
| Tendency for Aggregation | Moderate | Low | Low |
Note: The exact spectral characteristics can vary depending on the conjugation to the antibody and the solvent environment.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of any secondary antibody, including those labeled with this compound, it is crucial to perform in-house validation. The two most common and effective methods are the Dot Blot assay and control experiments in immunofluorescence.
Dot Blot Protocol for Secondary Antibody Specificity Testing
This protocol provides a rapid and straightforward assessment of a secondary antibody's cross-reactivity against various immunoglobulins.
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified immunoglobulins (IgGs) from various species (e.g., human, mouse, rat, rabbit, goat)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash buffer (PBST: PBS with 0.1% Tween-20)
-
This compound labeled secondary antibody (or other NIR-labeled secondary)
-
NIR fluorescence imaging system
Procedure:
-
Spotting: On a nitrocellulose or PVDF membrane, spot 1 µL of each purified IgG (at a concentration of 100 ng/µL) in distinct locations. Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Primary Antibody Incubation (Omitted): For secondary antibody specificity testing, this step is omitted.
-
Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer to its recommended working concentration. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer to remove unbound secondary antibody.
-
Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the NIR dye.
Interpretation of Results:
A strong fluorescent signal should only be observed at the spot corresponding to the immunoglobulin of the species the secondary antibody was raised against. Any significant signal at other spots indicates cross-reactivity.
Immunofluorescence Protocol for Specificity Control
This protocol is essential for assessing the non-specific binding of the secondary antibody in the context of a cellular or tissue sample.
Materials:
-
Cells or tissue sections prepared for immunofluorescence
-
Primary antibodies from different host species
-
This compound labeled secondary antibody (and other secondary antibodies for multiplexing)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)
-
Wash buffer (PBS)
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare, fix, and permeabilize cells or tissue sections according to standard protocols.
-
Blocking: Incubate the samples in blocking solution for at least 30 minutes to block non-specific antibody binding sites.
-
Primary Antibody Incubation:
-
Test Sample: Incubate with the primary antibody that the Disulfo-ICG secondary is intended to detect.
-
Negative Control 1 (Secondary only): Incubate with antibody dilution buffer without any primary antibody.
-
Negative Control 2 (Mismatched primary): In a multiplexing experiment, incubate with a primary antibody from a species that the Disulfo-ICG secondary should not recognize.
-
-
Washing: Wash the samples three times with PBS.
-
Secondary Antibody Incubation: Incubate all samples with the this compound labeled secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS, protected from light.
-
Counterstaining and Mounting: Counterstain with DAPI if desired, and mount the samples.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
Interpretation of Results:
-
Test Sample: Should show specific staining in the expected cellular location.
-
Negative Control 1: Should show no or minimal background fluorescence. Any signal indicates non-specific binding of the secondary antibody to the sample.
-
Negative Control 2: Should show no or minimal signal from the Disulfo-ICG channel, confirming that the secondary antibody does not cross-react with the mismatched primary antibody.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and the biological context in which these antibodies are used.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Disulfo-ICG Amine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Disulfo-ICG amine, a fluorescent dye, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.
Operational Plan: Safe Handling and Storage
Before disposal, the proper handling and storage of this compound are crucial to minimize risks. Like other cyanine dyes, it should be handled with care, following standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses with side shields
-
Chemical-resistant gloves
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential aerosols or dust.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
-
When preparing solutions, it is recommended to dissolve non-sulfonated cyanines in an organic co-solvent like DMF or DMSO before adding them to aqueous buffers.[2]
Storage: Proper storage is essential to maintain the integrity of the dye and prevent accidental spills.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term stability.[3][4][5] | Ensures the chemical integrity of the dye. |
| Light | Keep away from direct sunlight and prolonged exposure to ambient light. | Protects the photosensitive dye from degradation. |
| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis and degradation from atmospheric moisture. |
| Inert Atmosphere | When possible, purge the vial with an inert gas like nitrogen or argon before sealing. | Extends the shelf life of the reagent. |
Step-by-Step Disposal Protocol
This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solutions
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
Step 2: Waste Collection
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical waste.
Step 3: Labeling
-
The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste.
-
The label should clearly state "Hazardous Waste: this compound" and include any other required hazard symbols and information.
Step 4: Spill Management
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert absorbent material.
-
Collect the absorbed waste in a sealed container for disposal as chemical waste.
Step 5: Storage of Waste
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.
-
This area should be inspected regularly for any signs of leakage.
Step 6: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all of their specific procedures and documentation requirements for waste manifest and disposal.
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Disulfo-ICG amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Disulfo-ICG amine, a near-infrared (NIR) fluorescent dye. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is mandatory:
-
Eye and Face Protection: Tight-sealing safety goggles are the minimum requirement.[1][2] For splash hazards, such as when handling solutions, a face shield worn over safety goggles is required.[2] All eye and face protection must be ANSI Z87.1 approved.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, must be worn. For anything beyond incidental contact, consider double-gloving or using more robust gloves. Always inspect gloves before use and wash hands thoroughly after removal.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact. Long pants and closed-toe shoes are mandatory in the laboratory setting.
-
Respiratory Protection: If there is a risk of inhaling dust, particularly when handling the powdered form of the dye, a respirator with a dust filter should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage and Handling Protocols
Proper storage and handling are critical to maintain the stability and integrity of this compound.
Storage:
-
Upon receipt, store the dye at -20°C, protected from direct sunlight and moisture.
-
For reconstituted stock solutions in anhydrous DMSO, store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.
-
As NHS esters can be moisture-sensitive, it is important to handle them in a dry environment.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Experimental Protocol: General Antibody Conjugation
This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody at a concentration of at least 2 mg/mL in the reaction buffer.
-
Just before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 4-10 moles of dye to one mole of antibody is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove the unreacted dye using a purification column according to the manufacturer's instructions.
-
Store the labeled antibody conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage, protected from light.
Disposal Plan
This compound and all contaminated materials must be treated as hazardous chemical waste.
-
Waste Collection: Use a designated, sealed, and clearly labeled container for all this compound waste, including pipette tips, gloves, and bench paper.
-
Liquid Waste: Collect liquid waste containing the dye in a chemically resistant, sealable container.
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.
-
Final Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | |
| Recommended Antibody Concentration | ≥ 2 mg/mL | |
| Recommended Dye Stock Concentration | 10-20 mM in anhydrous DMSO | |
| Recommended Molar Ratio (Dye:Protein) | 4-10:1 | |
| Reaction Incubation Time | 1 hour at room temperature |
Visual Workflow for Safe Handling and Disposaldot
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
